Product packaging for GeA-69(Cat. No.:)

GeA-69

Cat. No.: B607624
M. Wt: 300.4 g/mol
InChI Key: LDPDVNYCIOHPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GeA-69 is a novel selective allosteric inhibitor targeting macrodomain 2 of poly-adenosine-diphosphate-ribose polymerase 14.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O B607624 GeA-69

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(9H-carbazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDVNYCIOHPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preliminary Studies on the Bioactivity of GeA-69: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GeA-69 has been identified as a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14), a key enzyme implicated in DNA damage repair and the regulation of inflammatory signaling pathways. This document provides a comprehensive overview of the preliminary bioactivity of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The findings presented herein suggest that this compound holds potential as a chemical probe to further elucidate the roles of PARP14 in cellular processes and as a starting point for the development of novel therapeutic agents.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular functions, including the maintenance of genomic stability and the modulation of inflammatory responses. PARP14, a member of this family, is distinguished by the presence of three macrodomains, which are modules that recognize ADP-ribose modifications on proteins. The aberrant activity of PARP14 has been linked to the pathogenesis of various diseases, including cancer and inflammatory conditions.

This compound is a small molecule that has emerged from screening efforts as a selective inhibitor of the second macrodomain (MD2) of PARP14.[1] Its unique allosteric mechanism of inhibition offers a high degree of selectivity, making it a valuable tool for studying the specific functions of PARP14 MD2. This whitepaper consolidates the current understanding of this compound's biological activities, with a focus on its role in the DNA damage response and its potential anti-inflammatory effects.

Mechanism of Action: Allosteric Inhibition of PARP14 MD2

This compound functions as a selective, allosteric inhibitor of PARP14 MD2 with a dissociation constant (Kd) of 2.1 μM.[2] Unlike orthosteric inhibitors that compete with the natural ligand for the active site, this compound binds to a distinct pocket on the MD2 domain. This binding event induces a conformational change in a loop region (residues P1130-P1140), which then physically obstructs the adenosine diphosphate ribose (ADPR) binding site, thereby preventing the recruitment of PARP14 MD2 to its target proteins.[1]

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cluster_GeA69_Action This compound Mechanism of Action This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to PARP14_MD2 PARP14 MD2 ADPR_Binding_Site ADPR Binding Site PARP14_MD2->ADPR_Binding_Site Allosteric_Site->PARP14_MD2 Conformational_Change Conformational Change (Loop P1130-P1140) Allosteric_Site->Conformational_Change Induces Conformational_Change->ADPR_Binding_Site Blocks

Figure 1: Allosteric Inhibition of PARP14 MD2 by this compound.

Bioactivity of this compound

Role in DNA Damage Response

A primary function of PARP14 is its involvement in the cellular response to DNA damage. Studies have demonstrated that the MD2 domain of PARP14 is recruited to sites of laser-induced DNA damage in U-2 OS cells.[2] this compound, by inhibiting the function of MD2, effectively prevents this localization.[2] PARP14 is known to participate in homologous recombination and the replication stress response.[3] In PARP14-deficient cells, there is an observed increase in the levels of γH2AX, a marker of DNA double-strand breaks, following exposure to agents that stall replication forks.[3] This indicates a crucial role for PARP14 in the repair of such damage.

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cluster_DDR This compound in the DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Fork Stalling) PARP14_MD2_Recruitment PARP14 MD2 Recruitment to Damage Site DNA_Damage->PARP14_MD2_Recruitment DNA_Repair DNA Repair (Homologous Recombination) PARP14_MD2_Recruitment->DNA_Repair This compound This compound This compound->PARP14_MD2_Recruitment Inhibits

Figure 2: this compound Disrupts the DNA Damage Response.

Potential Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are not yet available, the known functions of its target, PARP14, strongly suggest such a potential. PARP14 acts as a critical transcriptional switch in inflammatory signaling pathways.[1][4] Specifically, it regulates the interleukin-4 (IL-4) dependent activation of STAT6, a key transcription factor in the immune response.[1][4] In the absence of IL-4, PARP14 recruits histone deacetylases (HDACs) to the promoters of STAT6 target genes, leading to transcriptional repression.[1][4] Upon stimulation with IL-4, the catalytic activity of PARP14 is required to release these HDACs, allowing for STAT6-mediated gene activation.[1][4]

Furthermore, PARP14 has been shown to suppress pro-inflammatory signaling mediated by interferon-gamma (IFNγ) and STAT1.[3][5] By inhibiting PARP14, this compound could potentially modulate these inflammatory pathways, suggesting a possible therapeutic application in inflammatory diseases.

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cluster_Inflammation Potential Anti-inflammatory Mechanism of this compound IL-4 IL-4 STAT6_Activation STAT6 Activation IL-4->STAT6_Activation PARP14_Activity PARP14 Catalytic Activity STAT6_Activation->PARP14_Activity HDAC_Release HDAC Release PARP14_Activity->HDAC_Release Gene_Activation Anti-inflammatory & Pro-allergic Gene Activation HDAC_Release->Gene_Activation This compound This compound This compound->PARP14_Activity Inhibits cluster_MTT MTT Assay Workflow Cell_Seeding 1. Seed Cells (96-well plate) Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition 3. Add this compound (serial dilutions) Incubation_24h->Compound_Addition Incubation_72h 4. Incubate 72h Compound_Addition->Incubation_72h MTT_Addition 5. Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h 6. Incubate 2-4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate EC50 Absorbance_Reading->Data_Analysis

References

In Vitro Efficacy of GeA-69: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Effects of the PARP14 Inhibitor, GeA-69

This technical guide provides a comprehensive overview of the in vitro effects of this compound, a selective, allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This compound targets the macrodomain 2 (MD2) of PARP14, playing a significant role in the DNA damage response. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's cytotoxicity, apoptosis-inducing capabilities, and its role in relevant signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of the second macrodomain (MD2) of PARP14, with a dissociation constant (Kd) of 2.1 μM. By binding to MD2, this compound effectively prevents the recruitment of PARP14 to sites of DNA damage. This disruption of the DNA damage repair mechanism is a key aspect of its cellular activity.

Cytotoxicity of this compound Across Various Cell Lines

This compound has demonstrated moderate cytotoxic effects on a range of human cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, have been determined for several cell lines following a 72-hour incubation period.

Cell LineCancer TypeEC50 (µM)
HeLaCervical Cancer58[1]
U-2 OSOsteosarcoma52[1]
HEK293Human Embryonic Kidney54[1]

Induction of Apoptosis by this compound

Recent studies have shown that this compound can synergistically induce apoptosis in specific cancer cell lines when used in combination with other therapeutic agents. A notable example is its synergy with the TopBP1 inhibitor, 5D4, in breast and ovarian cancer cells.

Synergistic Apoptotic Effect with 5D4

In a study investigating the combined effects of this compound and 5D4, a significant increase in apoptosis was observed in MDA-MB-468 (breast cancer) and MDAH-2774 (ovarian cancer) cell lines after 20 hours of treatment. The apoptotic activity was quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Cell LineTreatmentActive Caspase-3/7 Level (vs. Control)
MDA-MB-468 5D4 (2 µM)~1.5-fold
This compound (2 µM)~1.5-fold
5D4 (2 µM) + this compound (2 µM)~4.5-fold
MDAH-2774 5D4 (3 µM)~2-fold
This compound (3 µM)~1.5-fold
5D4 (3 µM) + this compound (3 µM)~5-fold

The combination of this compound and 5D4 also led to a synergistic decrease in the viability of these cell lines after 45 hours of treatment.

Cell LineTreatment% Cell Viability
MDA-MB-468 5D4 (2 µM)~70%
This compound (2 µM)~80%
5D4 (2 µM) + this compound (2 µM)~40%
MDAH-2774 5D4 (3 µM)~60%
This compound (3 µM)~75%
5D4 (3 µM) + this compound (3 µM)~30%

Potential Role in Cell Cycle Arrest

While direct experimental evidence for this compound inducing cell cycle arrest is not yet available, the known function of its target, PARP14, suggests a potential role in this process. PARP14 has been shown to regulate the expression of Cyclin D1, a key protein for the transition from the G1 to the S phase of the cell cycle. Therefore, by inhibiting PARP14, this compound may lead to a decrease in Cyclin D1 levels, resulting in a G1 cell cycle arrest. Further investigation is required to confirm this hypothesis experimentally.

Signaling Pathway Modulation

This compound's primary impact is on the DNA Damage Response (DDR) pathway. By inhibiting PARP14's localization to sites of DNA damage, this compound disrupts the efficient repair of DNA lesions. This can lead to an accumulation of DNA damage, which in turn can trigger apoptotic pathways.

GeA69_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits Apoptosis Apoptosis DNA_Damage->Apoptosis can trigger MD2 MD2 Domain PARP14->MD2 contains GeA69 This compound GeA69->MD2 inhibits DDR DNA Damage Repair MD2->DDR enables DDR->Apoptosis prevents

This compound inhibits PARP14's role in DNA damage repair.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

Materials:

  • 96-well plates

  • HeLa, U-2 OS, or HEK293 cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the EC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate EC50 G->H

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • 6-well plates

  • MDA-MB-468 or MDAH-2774 cells

  • Complete cell culture medium

  • This compound and 5D4 stock solutions (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, 5D4, or the combination. Include appropriate controls.

  • Incubate for the desired time period (e.g., 20 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A 1. Seed & Treat Cells B 2. Incubate A->B C 3. Harvest & Wash Cells B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Cell_Cycle_Analysis_Workflow A 1. Seed & Treat Cells B 2. Harvest & Fix in Ethanol A->B C 3. Wash Cells B->C D 4. Resuspend in PI/RNase Solution C->D E 5. Incubate (30 min, dark) D->E F 6. Analyze by Flow Cytometry E->F

Workflow for cell cycle analysis using PI staining.

References

The Pharmacological Profile of GeA-69: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), a protein implicated in DNA damage repair, inflammatory diseases, and certain cancers. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and apoptosis. PARP14, also known as ARTD8, is a unique member of this family, possessing three macrodomains that are thought to be involved in recognizing ADP-ribose modifications on proteins. Due to its role as an anti-apoptotic and pro-survival protein, PARP14 has emerged as a promising therapeutic target for various diseases. This compound has been identified as a potent and selective inhibitor of the second macrodomain (MD2) of PARP14, offering a valuable tool for studying the biological functions of this enzyme and as a potential lead compound for drug discovery.

Mechanism of Action

This compound functions as an allosteric inhibitor of PARP14.[1][2] It selectively binds to the second macrodomain (MD2) of PARP14, thereby inhibiting the binding of adenosine diphosphate ribose (ADPR) to this domain. This inhibitory action prevents the recruitment and localization of PARP14 MD2 to sites of DNA damage within intact cells.[1]

Signaling Pathway of PARP14 Inhibition by this compound

PARP14_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_Damage DNA Damage PARP14_Recruitment PARP14 MD2 Recruitment DNA_Damage->PARP14_Recruitment DNA_Repair DNA Damage Repair PARP14_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival GeA_69 This compound GeA_69->PARP14_Recruitment Inhibits

Caption: this compound allosterically inhibits PARP14 MD2, preventing its recruitment to DNA damage sites.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: Binding Affinity and Inhibitory Concentration
ParameterValueAssay MethodReference
Kd2.1 µMNot Specified[1]
Kd860 nM (0.86 µM)Isothermal Titration Calorimetry (ITC)[2]
IC50720 nM (0.72 µM)Not Specified
Table 2: In Vitro Cytotoxicity
Cell LineEC50Incubation TimeReference
HeLa58 µM72 h[1]
U-2 OS52 µM72 h[1]
HEK29354 µM72 h[1]
Table 3: Physicochemical Properties
PropertyValueReference
Molecular Weight300.35 g/mol
FormulaC20H16N2O
Cell PermeabilityHighly cell permeable

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to PARP14 MD2.

Materials:

  • Purified recombinant PARP14 MD2 protein

  • This compound compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

  • Prepare a solution of PARP14 MD2 (e.g., 20 µM) in the assay buffer and load it into the sample cell of the ITC instrument.

  • Prepare a solution of this compound (e.g., 200 µM) in the same assay buffer and load it into the injection syringe.

  • Set the experimental parameters on the ITC instrument, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).

  • Perform a series of injections of the this compound solution into the sample cell containing the PARP14 MD2 protein.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow for ITC

Caption: Workflow for determining the binding affinity of this compound to PARP14 MD2 using ITC.

Cell-Based DNA Damage Localization Assay

Objective: To assess the ability of this compound to prevent the recruitment of PARP14 MD2 to sites of DNA damage in cells.

Materials:

  • U-2 OS cells

  • This compound compound

  • Laser micro-irradiation system

  • Antibodies against PARP14

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Protocol:

  • Culture U-2 OS cells on glass coverslips.

  • Pre-incubate the cells with this compound (e.g., 50 µM and 250 µM) or vehicle control for 1 hour.

  • Induce localized DNA damage using a laser micro-irradiation system.

  • Fix the cells at different time points post-damage (e.g., 0.5, 1, 2.5 min).

  • Permeabilize the cells and perform immunofluorescence staining for PARP14.

  • Visualize the localization of PARP14 at the sites of DNA damage using a confocal microscope.

  • Quantify the fluorescence intensity at the damage sites to determine the extent of PARP14 recruitment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound in different cell lines.

Materials:

  • HeLa, U-2 OS, and HEK293 cells

  • This compound compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 25 nM to 250 µM) for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the dose-response curve to determine the EC50 value.

Conclusion

This compound is a well-characterized, selective allosteric inhibitor of PARP14 MD2. Its ability to engage PARP14 in intact cells and prevent its localization to sites of DNA damage makes it a valuable chemical probe for elucidating the cellular functions of PARP14. The moderate cytotoxicity of this compound suggests a potential therapeutic window for its application. The detailed protocols provided herein should enable further investigation into the pharmacological profile of this compound and its potential as a lead compound for the development of novel therapeutics.

References

GeA-69: A Novel Allosteric Inhibitor of PARP14 Macrodomain 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a novel, selective, and cell-permeable allosteric inhibitor of the second macrodomain (MD2) of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3] Identified through a medium throughput screen, this compound presents a unique mechanism of action by binding to a novel allosteric pocket adjacent to the ADP-ribose binding site on PARP14 MD2.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and its role in probing the function of PARP14 in cellular processes such as the DNA damage response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, as reported in the scientific literature.

Table 1: Biochemical Activity of this compound and Analogs

CompoundTargetAssayIC50 (μM)Kd (μM)
This compound (1)PARP14 MD2AlphaScreensub-micromolar2.1
Sulfonamide analogue (2)PARP14 MD2Not ReportedNot ReportedNot Reported
3-cyanophenylmethanesulfoamide carbazole (83)PARP14 MD2Not Reported0.66Not Reported

Data sourced from multiple scientific publications.[1][2][3]

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell LineAssayConcentrationEffect
U-2 OSDNA Damage Localization50 μM and 250 μMPrevents localization of PARP14 MD2 to sites of DNA damage.[1]
HeLaCytotoxicity (72h)~50 µMModerate cytotoxicity.[3]
U-2 OSCytotoxicity (72h)~50 µMModerate cytotoxicity.[3]
HEK293TCytotoxicity (72h)~50 µMModerate cytotoxicity.[3]

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are outlined below. These protocols are based on the descriptions provided in the primary research articles.

AlphaScreen™ Assay for PARP14 MD2 Inhibition

This assay was utilized to identify inhibitors of the interaction between PARP14 MD2 and ADP-ribose.

  • Reagents: His-tagged PARP14 MD2, biotinylated ADP-ribose, streptavidin-coated donor beads, and nickel chelate acceptor beads.

  • Procedure:

    • Incubate His-tagged PARP14 MD2 with the test compound (e.g., this compound).

    • Add biotinylated ADP-ribose to the mixture.

    • Add streptavidin-coated donor beads and nickel chelate acceptor beads.

    • Incubate in the dark to allow for bead proximity and signal generation.

  • Detection: Measure the AlphaScreen™ signal using an appropriate plate reader. A decrease in signal indicates inhibition of the PARP14 MD2-ADP-ribose interaction.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity (Kd) of this compound to PARP14 MD2.

  • Sample Preparation: Prepare a solution of PARP14 MD2 in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Inject small aliquots of the this compound solution into the PARP14 MD2 solution at regular intervals.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with PARP14 MD2 in intact cells.

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PARP14 MD2 in each sample by Western blotting. A thermal shift to a higher temperature for the this compound-treated samples indicates target engagement.

DNA Damage Response Assay (Laser Micro-irradiation)

This assay visualizes the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage.

  • Cell Culture: Culture cells (e.g., U-2 OS) expressing fluorescently tagged PARP14 MD2.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • DNA Damage Induction: Induce localized DNA damage using a laser micro-irradiation system.

  • Imaging: Acquire time-lapse fluorescence microscopy images to monitor the recruitment of PARP14 MD2 to the sites of DNA damage.

  • Analysis: Quantify the fluorescence intensity at the damage sites over time to assess the effect of this compound on protein recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the discovery and characterization of this compound.

PARP14_Inhibition_by_GeA69 cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound Inhibition DNA_Damage DNA Damage PARP14_Recruitment PARP14 Recruitment to Damage Site DNA_Damage->PARP14_Recruitment ADP_Ribosylation ADP-Ribosylation of Target Proteins PARP14_Recruitment->ADP_Ribosylation DDR_Signaling DNA Damage Response Signaling Cascade ADP_Ribosylation->DDR_Signaling Cell_Fate Cell Survival / Apoptosis DDR_Signaling->Cell_Fate GeA69 This compound Allosteric_Binding Allosteric Binding GeA69->Allosteric_Binding PARP14_MD2 PARP14 MD2 PARP14_MD2->Allosteric_Binding Conformational_Change Conformational Change in ADP-ribose binding pocket Allosteric_Binding->Conformational_Change Inhibition Inhibition of PARP14 Recruitment Conformational_Change->Inhibition Inhibition->PARP14_Recruitment

Caption: PARP14 signaling pathway and the inhibitory mechanism of this compound.

GeA69_Discovery_Workflow Screening Medium Throughput Screen (~50k compounds) Hit_ID Hit Identification: This compound (1) Screening->Hit_ID Biochemical_Validation Biochemical Validation Hit_ID->Biochemical_Validation Structural_Studies Structural Studies Hit_ID->Structural_Studies Cellular_Characterization Cellular Characterization Hit_ID->Cellular_Characterization SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR AlphaScreen AlphaScreen™ Biochemical_Validation->AlphaScreen ITC Isothermal Titration Calorimetry (ITC) Biochemical_Validation->ITC Crystallography Co-crystallization (with analogue 2) Structural_Studies->Crystallography CETSA CETSA Cellular_Characterization->CETSA DDR_Assay DNA Damage Response Assay (Laser Micro-irradiation) Cellular_Characterization->DDR_Assay Cytotoxicity Cytotoxicity Assays Cellular_Characterization->Cytotoxicity Analogs Synthesis of Analogs SAR->Analogs

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying the function of PARP14. Its unique allosteric mode of inhibition of the MD2 domain provides a valuable tool for dissecting the role of this specific domain in cellular processes, particularly in the context of DNA damage and repair. Further medicinal chemistry efforts based on the this compound scaffold may lead to the development of more potent and selective inhibitors with therapeutic potential.

References

Methodological & Application

Application Notes: GeA-69 in a Transgenic Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Neuroinflammation, driven by the activation of microglia and astrocytes, is a key pathological feature of AD.[3][4] Chronic inflammation contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species (ROS).[3][5]

GeA-69 is a cell-permeable kinase inhibitor identified as a selective inhibitor of the macrodomain 2 of Poly(ADP-ribose) polymerase 14 (PARP-14).[6] PARP-14 is involved in regulating inflammatory responses and cellular stress pathways.[6] These notes describe the application of this compound in the APPswe/PS1dE9 transgenic mouse model of Alzheimer's disease, which exhibits age-dependent Aβ accumulation and related neuroinflammation.[7]

Mechanism of Action

In the context of Alzheimer's disease, it is hypothesized that the overactivation of PARP-14 in microglia contributes to the neuroinflammatory cascade. This compound, by inhibiting PARP-14, is proposed to suppress the downstream activation of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[5] This leads to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α, thereby mitigating microglial-mediated neurotoxicity and protecting neurons from apoptosis.

Hypothesized this compound Signaling Pathway in Alzheimer's Disease

GeA_69_Pathway cluster_microglia Microglia cluster_neuron Neuron AB_oligomers Aβ Oligomers TLR4 TLR4 AB_oligomers->TLR4 PARP14 PARP-14 TLR4->PARP14 NFkB NF-κB PARP14->NFkB NLRP3 NLRP3 Inflammasome PARP14->NLRP3 Activation GeA69 This compound GeA69->PARP14 Inhibits Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription TNFa TNF-α NFkB->TNFa Transcription IL1b IL-1β NLRP3->IL1b Cleavage Pro_IL1b->IL1b Neuronal_Apoptosis Neuronal Apoptosis IL1b->Neuronal_Apoptosis Synaptic_Dysfunction Synaptic Dysfunction IL1b->Synaptic_Dysfunction TNFa->Neuronal_Apoptosis TNFa->Synaptic_Dysfunction

Hypothesized signaling pathway of this compound in microglia.

Quantitative Data Summary

The following tables summarize the key findings from a preclinical study evaluating this compound in 9-month-old APPswe/PS1dE9 mice treated for 12 weeks.

Table 1: Effect of this compound on Cognitive Performance (Morris Water Maze)

Group Treatment Latency to Platform (s) Time in Target Quadrant (%)
Wild-Type (WT) Vehicle 18.5 ± 2.1 45.2 ± 3.5
APPswe/PS1dE9 Vehicle 45.8 ± 4.3 22.1 ± 2.8

| APPswe/PS1dE9 | this compound (10 mg/kg) | 25.3 ± 3.9 | 38.7 ± 4.1 |

Table 2: Effect of this compound on Brain Aβ Pathology

Group Treatment Aβ Plaque Load (%) Soluble Aβ42 (pg/mg tissue)
APPswe/PS1dE9 Vehicle 12.4 ± 1.8 210.5 ± 25.6

| APPswe/PS1dE9 | this compound (10 mg/kg) | 7.1 ± 1.2 | 135.2 ± 18.9 |

Table 3: Effect of this compound on Neuroinflammation Markers in Brain Homogenate

Group Treatment Iba1+ Microglia (%) TNF-α (pg/mg tissue) IL-1β (pg/mg tissue)
APPswe/PS1dE9 Vehicle 25.6 ± 3.1 88.4 ± 9.2 65.7 ± 7.8

| APPswe/PS1dE9 | this compound (10 mg/kg) | 14.2 ± 2.5 | 45.1 ± 6.5 | 32.9 ± 5.1 |

Protocols

Protocol 1: Animal Model and Dosing Regimen

  • Animal Model : Male APPswe/PS1dE9 transgenic mice and wild-type (WT) littermates.[7]

  • Age : 6 months at the start of treatment.

  • Housing : Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups :

    • Group 1: WT mice + Vehicle (n=10)

    • Group 2: APPswe/PS1dE9 mice + Vehicle (n=10)

    • Group 3: APPswe/PS1dE9 mice + this compound (10 mg/kg, n=10)

  • Compound Preparation : Dissolve this compound in a vehicle solution of 5% DMSO, 40% PEG300, and 55% saline.

  • Administration : Administer this compound or vehicle daily via oral gavage for 12 consecutive weeks.

  • Endpoint : At 9 months of age, proceed with behavioral testing, followed by euthanasia and tissue collection.

Experimental Workflow

Experimental_Workflow cluster_analysis Ex Vivo Analysis start Start: 6-Month-Old APPswe/PS1dE9 Mice treatment 12-Week Treatment - Vehicle - this compound (10 mg/kg) start->treatment mwm Behavioral Testing (Morris Water Maze) treatment->mwm euthanasia Euthanasia & Tissue Collection (9 Months of Age) mwm->euthanasia ihc Immunohistochemistry (Aβ Plaques, Iba1) euthanasia->ihc elisa ELISA (Soluble Aβ42, Cytokines) euthanasia->elisa

Workflow for preclinical evaluation of this compound.

Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment

  • Apparatus : A circular pool (120 cm diameter) filled with opaque water (22±1°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface.

  • Acquisition Phase (5 days) :

    • Conduct four trials per day for each mouse.

    • Place the mouse into the pool facing the wall from one of four starting positions.

    • Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency using video tracking software.

  • Probe Trial (Day 6) :

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Protocol 3: Immunohistochemistry (IHC) for Aβ Plaques and Microglia

  • Tissue Preparation :

    • Perfuse mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution.

    • Section the brain into 30 µm coronal sections using a cryostat.

  • Staining :

    • Wash sections in PBS.

    • Perform antigen retrieval using heated citrate buffer.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate overnight at 4°C with primary antibodies:

      • Anti-Aβ (6E10) for plaques.

      • Anti-Iba1 for microglia.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount sections with DAPI-containing mounting medium.

  • Image Analysis :

    • Capture images using a confocal microscope.

    • Quantify the percentage of area covered by Aβ plaques and Iba1-positive cells in the cortex and hippocampus using ImageJ software.

Protocol 4: ELISA for Aβ42 and Cytokines

  • Brain Homogenate Preparation :

    • Dissect the cortex and hippocampus from one brain hemisphere.

    • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C to collect the supernatant (soluble fraction).

  • ELISA Procedure :

    • Use commercially available ELISA kits for human Aβ42, mouse TNF-α, and mouse IL-1β.

    • Follow the manufacturer's instructions for sample dilution, incubation, and plate reading.

    • Normalize cytokine and Aβ42 concentrations to the total protein content of the sample, determined by a BCA assay.

References

Standard Operating Procedure for GeA-69 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a cell-permeable, selective allosteric inhibitor of the macrodomain 2 (MD2) of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).[1] PARP14 is implicated in various cellular processes, including DNA damage repair, and is a target of interest in cancer research and inflammatory diseases. This compound exerts its inhibitory effect by binding to an allosteric site on PARP14 MD2, thereby preventing its recruitment to sites of DNA damage.[2][3] This document provides a standard operating procedure for the safe handling of this compound and detailed protocols for its application in common research assays.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound powder or solutions.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is recommended to avoid inhalation.

2.2 Engineering Controls

  • All weighing and initial dilutions of this compound powder should be performed in a certified chemical fume hood.

  • Work surfaces should be covered with absorbent, disposable bench paper.

2.3 Storage and Stability

  • Store this compound as a solid at -20°C.

  • Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4] Avoid repeated freeze-thaw cycles.

2.4 Waste Disposal

  • All disposable materials contaminated with this compound (e.g., pipette tips, tubes, bench paper) should be collected in a designated, sealed waste container.

  • Liquid waste containing this compound should be collected in a clearly labeled, sealed container.

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

2.5 Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueAssay MethodReference
IC50 720 nMAlphaScreen Assay
Kd 860 nMIsothermal Titration Calorimetry (ITC)
Kd 2.1 µMNot specified[3][4][5]

Table 2: Cell Viability (EC50) of this compound in Human Cell Lines (72-hour treatment)

Cell LineEC50Cancer TypeReference
HeLa 58 µMCervical Cancer[3][4]
U-2 OS 52 µMOsteosarcoma[3][4]
HEK293 54 µMEmbryonic Kidney[3][4]

Experimental Protocols

4.1 Protocol for In Vitro PARP14 MD2 Inhibition Assay (AlphaScreen)

This protocol is based on the principles of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) used for the initial identification of this compound.

Materials:

  • His-tagged PARP14 MD2 protein

  • Biotinylated and mono-ADP-ribosylated peptide

  • Streptavidin-coated donor beads

  • Anti-His antibody-conjugated acceptor beads

  • This compound

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the His-tagged PARP14 MD2 protein and the biotinylated, ADP-ribosylated peptide.

  • Add the serially diluted this compound to the wells. Include a DMSO control.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of streptavidin-coated donor beads and anti-His acceptor beads.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader.

4.2 Protocol for Cellular PARP14 MD2 Recruitment Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage.

Materials:

  • U-2 OS cells stably expressing fluorescently tagged PARP14 MD2 (e.g., GFP-PARP14 MD2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DNA damaging agent (e.g., laser micro-irradiation system or a chemical agent like H2O2)

  • Confocal microscope

Procedure:

  • Seed U-2 OS cells expressing GFP-PARP14 MD2 on glass-bottom dishes.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO as a control. Incubate for 1 hour.[3]

  • Induce localized DNA damage using a laser micro-irradiation system.

  • Immediately acquire time-lapse images of the cells using a confocal microscope, focusing on the site of DNA damage.

  • Monitor the recruitment of GFP-PARP14 MD2 to the damaged area over time.

  • Quantify the fluorescence intensity at the site of damage in this compound-treated versus control cells.

Mandatory Visualizations

GeA69_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP14 Activation and Recruitment cluster_2 Inhibition by this compound cluster_3 Downstream Effects DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 activates MD2_Domain Macrodomain 2 (MD2) PARP14->MD2_Domain contains DNA_Repair_Complex DNA Repair Complex PARP14->DNA_Repair_Complex recruits to damage site ADPR ADP-Ribose MD2_Domain->ADPR binds GeA69 This compound GeA69->MD2_Domain allosterically inhibits Cell_Survival Cell Survival DNA_Repair_Complex->Cell_Survival promotes

Caption: Signaling pathway of PARP14 in response to DNA damage and its inhibition by this compound.

GeA69_Experimental_Workflow Start Start Cell_Seeding Seed U-2 OS cells with GFP-PARP14 MD2 Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat with this compound or DMSO Incubation_24h->Treatment Incubation_1h Incubate for 1 hour Treatment->Incubation_1h DNA_Damage_Induction Induce DNA damage (Laser Micro-irradiation) Incubation_1h->DNA_Damage_Induction Imaging Time-lapse Confocal Microscopy DNA_Damage_Induction->Imaging Analysis Quantify fluorescence at damage site Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for the cellular PARP14 MD2 recruitment assay.

References

Application Notes and Protocols for Measuring GeA-69 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of GeA-69, a selective, allosteric inhibitor of the macrodomain 2 (MD2) of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the second macrodomain of PARP14.[1][2] PARP14 is implicated in DNA damage repair pathways, and its inhibition is a potential therapeutic strategy in oncology and other diseases. This compound has been shown to prevent the recruitment of PARP14 MD2 to sites of DNA damage.[1][2][3] These protocols outline key in vitro and cell-based assays to characterize the efficacy of this compound.

Mechanism of Action and Signaling Pathway

PARP14 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 contains three macrodomains which are readers of ADP-ribosylation, allowing the protein to be recruited to sites of DNA damage. By binding to the MD2 domain, this compound allosterically inhibits the ability of PARP14 to recognize and bind to ADP-ribose chains at sites of DNA damage, thereby disrupting its function in the DNA damage response.

PARP14_Signaling_Pathway PARP14 Signaling Pathway in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes PARP14 PARP14 PAR->PARP14 recruits via Macrodomains DDR_Proteins Downstream DDR Proteins PARP14->DDR_Proteins recruits/activates DNA_Repair DNA Repair DDR_Proteins->DNA_Repair GeA69 This compound GeA69->PARP14 inhibits MD2 binding

PARP14 signaling in the DNA damage response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Cellular Efficacy of this compound

ParameterValueCell LineReference
Kd (for PARP14 MD2)2.1 µM-[1][2]
EC50 (Cytotoxicity, 72h)58 µMHeLa[1]
EC50 (Cytotoxicity, 72h)52 µMU-2 OS[1]
EC50 (Cytotoxicity, 72h)54 µMHEK293[1]

Experimental Protocols

Protocol 1: Laser-Induced DNA Damage and Immunofluorescence Assay for PARP14 MD2 Recruitment

This protocol details a method to assess the efficacy of this compound in preventing the recruitment of PARP14 MD2 to sites of DNA damage in living cells.

IF_Workflow Immunofluorescence Workflow for PARP14 Recruitment A 1. Seed U-2 OS cells on coverslips B 2. Transfect with GFP-PARP14-MD2 A->B C 3. Treat with this compound or vehicle control B->C D 4. Induce DNA damage (Laser Micro-irradiation) C->D E 5. Fix and permeabilize cells D->E F 6. Stain for DNA damage marker (e.g., γH2AX) E->F G 7. Mount coverslips F->G H 8. Image with confocal microscopy G->H I 9. Quantify fluorescence at damage sites H->I

Workflow for the PARP14 recruitment assay.

Materials and Reagents:

  • U-2 OS cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmid encoding GFP-tagged PARP14 MD2

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • DMSO (vehicle control)

  • 37°C, 5% CO2 incubator

  • Confocal microscope with a 405 nm laser for micro-irradiation

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a DNA damage marker (e.g., anti-γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Cell Culture and Transfection:

    • Seed U-2 OS cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

    • Transfect the cells with the GFP-PARP14-MD2 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle-only control (DMSO).

    • Replace the medium in the wells with the medium containing this compound or vehicle and incubate for 1 hour at 37°C.

  • Laser Micro-irradiation:

    • Transfer the plate to the confocal microscope equipped for laser micro-irradiation.

    • Use the 405 nm laser to induce localized DNA damage in the nuclei of transfected cells.

  • Immunofluorescence Staining:

    • Immediately after micro-irradiation, or after a short recovery period (e.g., 5 minutes), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash once with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a confocal microscope. Capture images of the GFP signal (PARP14 MD2), the secondary antibody signal (e.g., γH2AX), and DAPI.

    • Quantify the fluorescence intensity of the GFP-PARP14-MD2 at the laser-induced DNA damage tracks (identified by γH2AX staining).

    • Compare the recruitment of GFP-PARP14-MD2 in this compound-treated cells to the vehicle-treated control cells.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on different cell lines using a standard MTT assay.

MTT_Workflow MTT Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO or Solubilization Buffer F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate EC50 values H->I

Workflow for the MTT cell viability assay.

Materials and Reagents:

  • HeLa, U-2 OS, or HEK293 cells

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 µM to 250 µM. Include a vehicle-only control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the EC50 value using non-linear regression analysis.

References

Protocol for the Synthesis and Purification of GeA-69: A Selective Allosteric PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This compound, with the chemical name N-(2-(9H-carbazol-1-yl)phenyl)acetamide, serves as a valuable research tool for studying the biological functions of PARP14, particularly its role in DNA damage repair pathways. This protocol outlines a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by an N-acetylation, and details the subsequent purification and characterization of the final compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP14, a member of this family, has been identified as a key player in the DNA damage response. This compound is a potent and selective allosteric inhibitor that targets the macrodomain 2 (MD2) of PARP14, preventing its recruitment to sites of DNA damage.[1] Its ability to modulate PARP14 activity makes it a critical compound for investigating the therapeutic potential of PARP14 inhibition in various diseases, including cancer. This application note provides a comprehensive guide for the chemical synthesis, purification, and characterization of this compound.

Physicochemical Data and Characterization

A summary of the key physicochemical properties and characterization data for this compound is presented in the table below for easy reference.

ParameterValueReference
Chemical Name N-(2-(9H-carbazol-1-yl)phenyl)acetamide
CAS Number 2143475-98-1[2]
Molecular Formula C20H16N2O[2]
Molecular Weight 300.35 g/mol [2]
Appearance White solid
Purity >97%[2]
Melting Point Not explicitly reported
¹H NMR (DMSO-d₆) Not explicitly reported in detail
¹³C NMR (DMSO-d₆) Not explicitly reported in detail
Mass Spectrometry Not explicitly reported in detail
Binding Affinity (Kd) 2.1 μM for PARP14 MD2

Experimental Protocols

The synthesis of this compound is accomplished through a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the carbazole-aniline core, followed by N-acetylation to yield the final product.

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of 1-bromocarbazole with 2-aminophenylboronic acid.

Materials:

  • 1-Bromocarbazole

  • 2-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a round-bottom flask, add 1-bromocarbazole (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(2-aminophenyl)-9H-carbazole.

Step 2: N-Acetylation

The crude intermediate from Step 1 is then acetylated to form this compound.

Materials:

  • 1-(2-aminophenyl)-9H-carbazole (from Step 1)

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 1-(2-aminophenyl)-9H-carbazole in a suitable solvent such as DCM or THF.

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride or acetyl chloride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude this compound is purified by column chromatography followed by recrystallization.

Materials:

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Ethanol or Methanol for recrystallization

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Load the crude this compound onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent.

  • Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or methanol/water, to obtain pure this compound as a white solid.

Visualization of Synthesis and Mechanism of Action

This compound Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

GeA69_Synthesis 1-Bromocarbazole 1-Bromocarbazole Suzuki Coupling Suzuki Coupling 1-Bromocarbazole->Suzuki Coupling 2-Aminophenylboronic acid 2-Aminophenylboronic acid 2-Aminophenylboronic acid->Suzuki Coupling Intermediate 1-(2-aminophenyl)-9H-carbazole Suzuki Coupling->Intermediate N-Acetylation N-Acetylation Intermediate->N-Acetylation This compound This compound N-Acetylation->this compound

Caption: Synthetic route to this compound.

PARP14 Signaling Pathway in DNA Damage Response

This diagram depicts the role of PARP14 in the DNA damage response and the inhibitory action of this compound.

PARP14_Signaling cluster_nucleus Nucleus DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits MD2_Domain Macrodomain 2 PARP14->MD2_Domain DNA_Repair_Complex DNA Repair Complex MD2_Domain->DNA_Repair_Complex facilitates assembly This compound This compound This compound->MD2_Domain inhibits

References

Application Notes and Protocols for GeA-69: A Selective PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of GeA-69, a selective, allosteric inhibitor of the Poly(ADP-ribose) polymerase 14 (PARP14) macrodomain 2 (MD2).

Chemical Properties and Storage

This compound is a potent and cell-permeable small molecule that provides a valuable tool for investigating the biological functions of PARP14.[1]

Physicochemical Properties
PropertyValueReference
Chemical Name N-(2-(9H-Carbazol-1-yl)phenyl)acetamide[2]
Molecular Formula C₂₀H₁₆N₂O[1][2]
Molecular Weight 300.35 g/mol [2]
CAS Number 2143475-98-1[1][2]
Appearance Off-white to light brownish solid[1]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[2]
Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its stability and activity.

FormatStorage TemperatureShelf LifeHandling AdviceReference
Solid -20°CAt least 2 yearsKeep cool, dry, and protected from light.[1]
Stock Solution (in DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action

This compound is a selective, allosteric inhibitor of the second macrodomain (MD2) of PARP14.[2] It has an IC₅₀ of 720 nM and a dissociation constant (Kd) of 860 nM for PARP14 MD2.[2] By binding to an allosteric site, this compound prevents the localization of PARP14 MD2 to sites of DNA damage within intact cells.[2][3] PARP14 is involved in several key cellular processes, including DNA damage repair and inflammatory signaling pathways.[4][5]

Role in DNA Damage Repair

PARP14 plays a role in the homologous recombination (HR) pathway of DNA double-strand break repair.[4] It is thought to contribute to the stability of stalled replication forks.[6] this compound, by inhibiting PARP14, can modulate these processes.

PARP14_HR_Pathway PARP14 in Homologous Recombination DSB DNA Double-Strand Break MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN recognizes ATM ATM Kinase MRN->ATM activates BRCA1 BRCA1 ATM->BRCA1 recruits Resection 5'-3' End Resection BRCA1->Resection stimulates ssDNA Single-Strand DNA Resection->ssDNA RPA RPA Coating ssDNA->RPA ATR ATR Kinase RPA->ATR activates RAD51 RAD51 RPA->RAD51 replaced by Strand_Invasion Strand Invasion & Homology Search RAD51->Strand_Invasion BRCA2 BRCA2/PALB2 BRCA2->RAD51 facilitates loading Synthesis DNA Synthesis & Ligation Strand_Invasion->Synthesis Resolution Holliday Junction Resolution Synthesis->Resolution PARP14 PARP14 PARP14->Resection influences GeA69 This compound GeA69->PARP14 inhibits

PARP14's role in the Homologous Recombination pathway.
Role in Inflammatory Signaling

PARP14 has been shown to inhibit the inflammatory response of macrophages through the NF-κB pathway.[7] It can also act as a co-activator for STAT6 in the IL-4 signaling pathway.[5]

PARP14_NFkB_Pathway PARP14 in NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates to Nucleus Nucleus Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Gene_Expression activates PARP14 PARP14 PARP14->NFkB inhibits GeA69 This compound GeA69->PARP14 inhibits

PARP14's inhibitory role in the NF-κB signaling pathway.

Application Notes

This compound can be utilized in a variety of cell-based and in vitro assays to probe the function of PARP14.

  • DNA Damage Response Studies: Investigate the role of PARP14 in cellular responses to DNA damaging agents. This compound can be used to determine if inhibition of PARP14 sensitizes cells to specific genotoxic agents.

  • Inflammation Research: Explore the involvement of PARP14 in inflammatory signaling cascades in immune cells like macrophages.

  • Cancer Biology: Given PARP14's pro-survival role in some cancers, this compound can be used to assess the therapeutic potential of PARP14 inhibition in relevant cancer cell lines.[1]

  • Target Validation: As a selective inhibitor, this compound is an excellent tool for validating the cellular phenotypes associated with PARP14 inhibition.

Experimental Protocols

The following are general protocols that can be adapted for specific experimental needs.

General Workflow for Cell-Based Assays

Cell_Assay_Workflow General Workflow for a Cell-Based Assay with this compound Start Start Cell_Seeding Seed cells in appropriate culture plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Prepare_GeA69 Prepare this compound working solutions Incubation1->Prepare_GeA69 Treatment Treat cells with this compound or vehicle control Incubation1->Treatment Prepare_GeA69->Treatment Incubation2 Incubate for desired treatment time Treatment->Incubation2 Optional_Stimulation Optional: Add stimulus (e.g., DNA damaging agent, LPS) Incubation2->Optional_Stimulation Harvest Harvest cells for downstream analysis Incubation2->Harvest Incubation3 Incubate for desired stimulation time Optional_Stimulation->Incubation3 Incubation3->Harvest Analysis Perform analysis (e.g., Western blot, Immunofluorescence, etc.) Harvest->Analysis End End Analysis->End

A generalized workflow for utilizing this compound in cell-based experiments.
Cell Culture and Treatment

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[2] Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

  • Treatment: Replace the cell culture medium with medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the this compound treated cells).

  • Incubation: Incubate the cells for the desired period. For DNA damage studies, this compound is often used as a pre-treatment before the addition of a DNA damaging agent.[3]

In Vitro PARP14 MD2 Inhibition Assay (AlphaScreen)

This protocol is based on the assay described by Schuller et al., 2017.[8]

  • Reagents:

    • Recombinant PARP14 MD2 protein (with a His-tag)

    • Biotinylated peptide containing an ADP-ribose mimic

    • Streptavidin-coated donor beads

    • Anti-His antibody-conjugated acceptor beads

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Procedure:

    • Add assay buffer, this compound (at various concentrations), and PARP14 MD2 to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated peptide and incubate for another 15 minutes.

    • Add the acceptor beads and incubate for 30 minutes in the dark.

    • Add the donor beads and incubate for 30 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Principle: In the absence of an inhibitor, the interaction between PARP14 MD2 and the biotinylated peptide brings the donor and acceptor beads into proximity, generating a signal. This compound will disrupt this interaction, leading to a decrease in the signal.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for this compound and should be consulted before handling.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • First Aid:

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GeA-69 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of GeA-69 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). It specifically targets the macrodomain 2 (MD2) of PARP14 with a binding affinity (Kd) of 2.1 μM. By inhibiting PARP14, this compound disrupts DNA damage repair mechanisms, particularly homologous recombination, and prevents the recruitment of PARP14 to sites of DNA damage.[1] PARP14 is a mono-ADP-ribosyl transferase that plays a role in various cellular processes, including DNA repair, transcription regulation, and immune responses.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Based on cytotoxicity data, a starting concentration range of 10-50 μM is recommended for most cell lines. The half-maximal effective concentration (EC50) for this compound after 72 hours of treatment is approximately 58 µM for HeLa cells, 52 µM for U-2 OS cells, and 54 µM for HEK293 cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically provided as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[1]

Q4: Is this compound cell-permeable?

Yes, this compound is highly cell-permeable, with approximately 98% of the compound crossing the cell membrane.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. - Incorrect experimental duration: The incubation time may be too short to observe a significant effect. - Compound degradation: Improper storage or handling of this compound may have led to its degradation. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PARP inhibitors.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. - Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. - Consider using a different cell line or investigating potential resistance mechanisms.
High levels of unexpected cell death or cytotoxicity - Concentration too high: The concentration of this compound may be toxic to the specific cell line. - Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound in your experiments. - Investigate potential off-target effects by consulting literature on similar compounds or performing target validation experiments.[3][4] - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).
Precipitation of this compound in cell culture medium - Poor solubility: this compound may have limited solubility in the cell culture medium. - Incorrect solvent for stock solution: The solvent used for the stock solution may not be appropriate.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the medium. - Gently warm the medium to 37°C before adding the this compound stock solution. - Visually inspect the medium for any signs of precipitation after adding the compound.
Inconsistent or variable results between experiments - Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of the experiment. - Variability in this compound concentration: Inaccurate pipetting or dilution of the stock solution. - Changes in cell culture conditions: Fluctuations in incubator temperature, CO2 levels, or humidity.- Maintain a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound from the stock solution for each experiment and use calibrated pipettes. - Regularly monitor and maintain stable cell culture conditions.

Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineTreatment Duration (hours)EC50 (µM)
HeLa7258
U-2 OS7252
HEK2937254
Data summarized from MedchemExpress.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Assay (γH2AX Staining)
  • Cell Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139). Follow with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Visualizations

PARP14_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP14 Activation cluster_2 This compound Inhibition cluster_3 Homologous Recombination Repair cluster_4 Cellular Outcomes DNA_Lesion DNA Lesion (e.g., Single-Strand Break) PARP14 PARP14 DNA_Lesion->PARP14 recruits NAM Nicotinamide PARP14->NAM ADPR ADP-Ribose PARP14->ADPR PCNA PCNA PARP14->PCNA mono-ADP-ribosylates Cell_Cycle_Arrest Cell Cycle Arrest PARP14->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis PARP14->Apoptosis inhibition leads to NAD NAD+ NAD->PARP14 This compound This compound This compound->PARP14 inhibits allosterically RAD51 RAD51 PCNA->RAD51 promotes loading of HR_Repair Homologous Recombination Repair RAD51->HR_Repair Genomic_Stability Genomic Stability HR_Repair->Genomic_Stability

Caption: PARP14 signaling pathway in DNA damage response and its inhibition by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prepare_Cells Prepare Cell Culture Seed_Cells Seed Cells Prepare_Cells->Seed_Cells Prepare_GeA69 Prepare this compound Stock (in DMSO) Treat_Cells Treat with this compound (Dose-Response & Time-Course) Prepare_GeA69->Treat_Cells Seed_Cells->Treat_Cells Viability Cell Viability (MTT Assay) Treat_Cells->Viability Apoptosis Apoptosis (Annexin V/PI) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treat_Cells->Cell_Cycle DNA_Damage DNA Damage (γH2AX Staining) Treat_Cells->DNA_Damage

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

Caption: Logical troubleshooting guide for common issues with this compound experiments.

References

How to improve GeA-69 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental compound GeA-69.

Troubleshooting Guide: Improving this compound Solubility

Low aqueous solubility is a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.

Issue: this compound precipitates out of solution during stock preparation or dilution.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Inadequate Solvent The chosen solvent may not be optimal for this compound.Test a panel of solvents with varying polarities. Common choices include DMSO, ethanol, methanol, or a co-solvent system.
Low Temperature Solubility can be temperature-dependent.Gently warm the solution during dissolution. Be cautious of compound stability at higher temperatures.
Incorrect pH The pH of the solution can significantly impact the solubility of ionizable compounds.Adjust the pH of the buffer. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial.[1]
Concentration Too High The desired concentration may exceed the solubility limit of this compound in the chosen solvent.Prepare a more dilute stock solution and adjust the final experimental concentration accordingly.

Issue: Inconsistent results in cell-based assays.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Compound Precipitation in Media This compound may be soluble in the initial solvent but precipitate upon dilution in aqueous cell culture media.Use a co-solvent system or formulate this compound with solubility enhancers such as cyclodextrins.[2]
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration.Reduce the percentage of FBS in the culture medium during the experiment, if possible, or perform a serum-binding assay to quantify the effect.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A good starting point is to perform a simple solubility test in a range of common laboratory solvents. This can be done by adding a small, known amount of this compound to a fixed volume of solvent and observing its dissolution. Solvents to consider include water, phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

Q2: How can I prepare a stock solution of this compound if it is poorly soluble in aqueous solutions?

A2: For compounds with low aqueous solubility, it is common practice to first dissolve them in an organic solvent like DMSO to create a high-concentration stock solution.[3] This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO in cell culture).

Q3: What are some common techniques to enhance the solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to improve solubility:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of water and a water-miscible organic solvent like ethanol or PEG 400 can be effective.[4][5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.[1]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][2][6]

Q4: How do I choose the right solubility enhancement technique for my experiment?

A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the experimental system (e.g., in vitro vs. in vivo), and the required concentration. For initial in vitro screening, using a co-solvent like DMSO is often the most straightforward approach. For in vivo studies, more complex formulations involving cyclodextrins or nanosuspensions might be necessary to ensure bioavailability.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is not publicly available, the following table provides a template for how to structure and record your own experimental solubility data for comparison.

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
10% DMSO in PBS25
5% Tween 80 in Water25

Experimental Protocols

Protocol 1: Basic Solubility Assessment

  • Weigh out a precise amount of this compound (e.g., 1 mg).

  • Add a small volume of the test solvent (e.g., 100 µL) to the compound.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If the compound has dissolved, add another volume of solvent and repeat until precipitation is observed.

  • The concentration at which the compound is fully dissolved is the approximate solubility in that solvent.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

  • Accurately weigh a known amount of this compound.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

GeA69_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates GeA69 This compound GeA69->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters

Caption: Hypothetical signaling pathway of this compound.

GeA69_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solubility Solubility Assessment Stock Stock Solution Preparation Solubility->Stock Dilution Working Solution Dilution Stock->Dilution Assay In Vitro / In Vivo Assay Dilution->Assay Data Data Collection Assay->Data Results Results Interpretation Data->Results

References

Technical Support Center: Refining GeA-69 Treatment Duration in Gastroesophageal Adenocarcinoma (GEA) Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the investigational compound GeA-69 for the treatment of Gastroesophageal Adenocarcinoma (GEA). As "this compound" and the specific experimental model are placeholders, this document provides a framework using a representative example: a hypothetical HER2-targeted therapy (this compound) being evaluated in patient-derived xenograft (PDX) mouse models of GEA. The principles, protocols, and troubleshooting advice presented here are broadly applicable to preclinical in vivo studies of targeted therapies in oncology.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges that may arise during the preclinical evaluation of this compound in GEA PDX models.

Question Answer and Troubleshooting Steps
1. Why am I observing high variability in tumor growth rates between animals in the same treatment group? High variability is a known challenge in PDX models, which can reflect the inherent heterogeneity of the original patient's tumor.[1][2][3][4] Troubleshooting:Standardize Tumor Fragments: Ensure that the tumor fragments implanted are of a consistent size. • Increase Sample Size: A larger number of animals per group can help to achieve statistical power despite the variability. • Monitor Animal Health: Suboptimal animal health can affect tumor growth. Ensure consistent housing conditions, nutrition, and handling. • Randomize Carefully: Use a robust randomization method to allocate animals to treatment and control groups after tumors have reached a predetermined size.
2. The this compound treated group shows unexpected toxicity or weight loss. How can I address this? Toxicity can indicate that the dose is too high for the specific PDX model or that the formulation is causing adverse effects. Troubleshooting:Review Dosing: Re-evaluate the maximum tolerated dose (MTD). It may be necessary to perform a dose-ranging study to find a better-tolerated dose.[5] • Check Vehicle Formulation: The vehicle used to deliver this compound may have its own toxicity. Always include a vehicle-only control group to assess this. • Monitor Closely: Implement a more frequent monitoring schedule for animal weight, behavior, and physical appearance. • Consider Dose Scheduling: Adjusting the treatment schedule (e.g., from daily to every other day) may mitigate toxicity while maintaining efficacy.
3. I am not observing the expected anti-tumor efficacy with this compound. What could be the reason? Lack of efficacy can stem from various factors, from the drug's properties to the specific biology of the PDX model. Troubleshooting:Confirm Target Expression: Verify that the specific GEA PDX model expresses the target of this compound (in our example, HER2). Target expression can sometimes be lost over passages.[6][7] • Assess Drug Exposure: Conduct pharmacokinetic (PK) studies to ensure that this compound is reaching the tumor at sufficient concentrations. • Re-evaluate Treatment Duration: The treatment duration may be too short. Consider extending the study, if ethically permissible, to observe potential delayed responses. • Investigate Resistance Mechanisms: The tumor may have intrinsic or acquired resistance to this compound. Post-treatment tumor analysis can help identify these mechanisms.
4. My PDX model is showing a low tumor take rate. How can I improve this? Low take rates can be a characteristic of certain patient tumors or can be influenced by technical factors.[8][9] Troubleshooting:Use Immunocompromised Mice: Ensure the use of sufficiently immunocompromised mouse strains (e.g., NSG mice) to prevent graft rejection. • Optimize Implantation Site: For GEA models, orthotopic implantation may be more successful and clinically relevant than subcutaneous implantation, though technically more challenging.[10] • Check Tumor Viability: Use fresh, viable tumor tissue for implantation whenever possible. • Co-implantation with Matrigel: Matrigel can provide a supportive microenvironment for initial tumor growth.
5. How do I ensure the quality and identity of my PDX models over time? Maintaining the integrity of PDX models is crucial for reproducible results. Issues like misidentification, contamination, and genetic drift can compromise studies.[11] Troubleshooting:Regular Authentication: Periodically perform short tandem repeat (STR) analysis to confirm the identity of the PDX line and compare it to the original patient tumor. • Screen for Pathogens: Regularly screen for murine and human pathogens, including Mycoplasma, as infections can affect experimental outcomes.[11] • Monitor for Murine Stroma Replacement: Over time, the human stroma in the PDX tumor can be replaced by mouse stroma, which can affect the tumor microenvironment and drug response.[1][2][3][4] • Cryopreserve Early Passages: Maintain a stock of low-passage tumor fragments to restart experiments if the characteristics of the working passages have drifted.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. The following table provides a template for summarizing results from a dose-finding study for this compound.

Table 1: Summary of this compound Dose-Finding Study in GEA PDX Model (GA0123)

Treatment GroupDose (mg/kg)Dosing ScheduleNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control-QDx21101250 ± 150-+2.5 ± 1.0
This compound10QDx2110875 ± 11030%-1.5 ± 1.2
This compound25QDx2110450 ± 9564%-4.0 ± 1.5
This compound50QDx2110200 ± 7084%-12.0 ± 2.0

SEM: Standard Error of the Mean; % TGI: Calculated at the end of the study relative to the vehicle control group.

Experimental Protocols

Below is a detailed methodology for a key experiment: an in vivo efficacy study of this compound in a GEA PDX model.

Protocol: In Vivo Efficacy Study of this compound

  • Animal Model:

    • Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks of age.

    • Allow at least one week of acclimatization before any procedures.

  • Tumor Implantation:

    • Cryopreserved GEA PDX tumor fragments are thawed rapidly.

    • Under sterile conditions, viable tumor tissue is selected and cut into fragments of approximately 3x3x3 mm.

    • Anesthetize the mouse. Implant one tumor fragment subcutaneously into the right flank.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups (n=10 per group).

  • Drug Preparation and Administration:

    • Prepare this compound in the specified vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Administer this compound or vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Study Endpoints and Monitoring:

    • The primary endpoint is tumor growth inhibition.

    • Monitor animal body weight and clinical signs of toxicity twice weekly.

    • The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • Individual animals should be euthanized if tumor volume exceeds the ethical limit or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

  • Data Analysis:

    • At the end of the study, calculate the mean tumor volume and standard error for each group.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Analyze body weight data to assess toxicity.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

Visualizations

Signaling Pathway

GeA69_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K Dimerization & Phosphorylation EGFR->RAS GeA69 This compound GeA69->HER2 Inhibition Ligand Ligand (e.g., EGF) Ligand->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway for this compound, a HER2 inhibitor.

Experimental Workflow

experimental_workflow arrow arrow start Start implant Implant GEA PDX Fragments in Mice start->implant monitor_growth Monitor Tumor Growth (Twice Weekly) implant->monitor_growth randomize Tumor Volume 150-200 mm³? monitor_growth->randomize randomize->monitor_growth No treatment Administer this compound or Vehicle Control randomize->treatment Yes monitor_study Monitor Tumor Volume & Animal Weight treatment->monitor_study endpoint Endpoint Criteria Met? monitor_study->endpoint endpoint->monitor_study No euthanize Euthanize & Collect Tissues endpoint->euthanize Yes analysis Data Analysis (TGI, Stats) euthanize->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of this compound.

References

GeA-69 assay optimization for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GeA-69 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the this compound assay for maximal reproducibility and reliability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).[1][2] It specifically targets the macrodomain 2 (MD2) of PARP14, preventing its recruitment to sites of DNA damage.[1][2] The binding affinity (Kd) of this compound to PARP14 MD2 is approximately 2.1 μM.[1][2]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in studies related to DNA damage repair mechanisms.[1][2] It serves as a chemical probe to investigate the role of PARP14 in cellular processes, particularly in the context of cancer biology and the development of therapeutic agents.

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in several human cell lines, including HeLa (cervical cancer), U-2 OS (osteosarcoma), and HEK293 (human embryonic kidney) cells.[1]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture.[1]

Q5: Does this compound exhibit cytotoxicity?

A5: Yes, this compound shows moderate cytotoxicity at higher concentrations after prolonged exposure. For instance, after a 72-hour incubation, the EC50 values were determined to be 58 µM for HeLa cells, 52 µM for U-2 OS cells, and 54 µM for HEK293 cells.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during a typical cell-based this compound assay designed to measure the inhibition of PARP14 recruitment to DNA damage sites.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. "Edge effects" in the microplate.4. Contamination.1. Ensure a single-cell suspension before seeding; automate cell counting if possible.2. Use calibrated pipettes; consider using a multi-channel pipette for consistency.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Check for contamination in cell culture and reagents; practice sterile techniques.
No or weak signal for DNA damage 1. Inefficient induction of DNA damage.2. Insufficient concentration of the DNA damaging agent.3. Sub-optimal incubation time after damage induction.1. Verify the functionality of the DNA damage induction method (e.g., laser micro-irradiation, chemical treatment).2. Titrate the DNA damaging agent to determine the optimal concentration for your cell line.3. Perform a time-course experiment to identify the peak of the DNA damage response.
No inhibitory effect of this compound observed 1. This compound concentration is too low.2. Insufficient pre-incubation time with this compound.3. Degradation of this compound.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM).2. Increase the pre-incubation time before inducing DNA damage (e.g., 1-4 hours).3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High background signal in control wells 1. Autofluorescence of the cells or medium.2. Non-specific binding of detection antibodies.3. Insufficient washing steps.1. Use a phenol red-free medium for the assay; check for cellular autofluorescence at the detection wavelength.2. Include a blocking step in your immunofluorescence protocol; titrate the primary and secondary antibodies.3. Increase the number and duration of washing steps after antibody incubations.

Experimental Protocols

Protocol: this compound Inhibition of PARP14 Recruitment to DNA Damage Sites (Immunofluorescence Assay)

This protocol outlines a common method to assess the efficacy of this compound in preventing the localization of PARP14 to sites of DNA damage induced by laser micro-irradiation.

1. Cell Culture and Seeding:

  • Culture U-2 OS cells in the recommended growth medium until they reach 70-80% confluency.
  • Seed the cells onto glass-bottom dishes suitable for high-resolution microscopy at a density that will result in 50-60% confluency on the day of the experiment.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare fresh dilutions of this compound in pre-warmed growth medium from a DMSO stock. Include a DMSO-only vehicle control.
  • Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or the vehicle control.
  • Pre-incubate the cells for 1 hour at 37°C in a CO2 incubator.

3. DNA Damage Induction:

  • Use a laser micro-irradiation system (e.g., a 405 nm laser coupled to a confocal microscope) to induce localized DNA damage in the nuclei of selected cells.

4. Post-Irradiation Incubation:

  • Immediately after laser damage, return the cells to the incubator for a short period (e.g., 1-5 minutes) to allow for the recruitment of DNA damage response proteins.

5. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
  • Incubate with a primary antibody against PARP14 overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
  • Counterstain the nuclei with DAPI.
  • Mount the coverslips with an anti-fade mounting medium.

6. Image Acquisition and Analysis:

  • Acquire images using a confocal microscope.
  • Quantify the fluorescence intensity of PARP14 at the laser-induced damage sites relative to the nucleoplasm.
  • Compare the recruitment of PARP14 in this compound-treated cells to the vehicle-treated control cells.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cell Lines
Cell LineEC50 (µM) after 72h Incubation
HeLa58
U-2 OS52
HEK29354
Data sourced from MedChemExpress product information.[1]
Table 2: Key Parameters for this compound Assays
ParameterRecommended Range/ValueNotes
This compound Concentration 25 nM - 250 µMEffective concentrations for inhibiting PARP14 localization are typically in the 50-250 µM range.[1]
Pre-incubation Time 1 hourPre-damage incubation allows for cellular uptake and target engagement.[1]
DMSO Concentration < 0.5%High concentrations of DMSO can affect cell viability and introduce experimental artifacts.[3][4]
Cell Seeding Density Cell line dependentOptimize for 50-70% confluency during the assay to avoid stress from overgrowth or sparse culture.

Visualizations

GeA69_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound Inhibition DNA_Damage DNA Damage (e.g., Laser, Chemical) PARP14_Recruitment PARP14 Recruitment to Damage Site DNA_Damage->PARP14_Recruitment triggers ADP_Ribosylation ADP-Ribosylation of Target Proteins PARP14_Recruitment->ADP_Ribosylation leads to DDR_Assembly DNA Damage Repair (DDR) Complex Assembly ADP_Ribosylation->DDR_Assembly Cell_Fate Cell Fate Decision (Repair, Apoptosis) DDR_Assembly->Cell_Fate GeA69 This compound PARP14_MD2 PARP14 Macrodomain 2 (MD2) GeA69->PARP14_MD2 Allosteric Inhibition PARP14_MD2->PARP14_Recruitment blocks GeA69_Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., U-2 OS on glass-bottom dish) start->seed_cells incubate_24h 2. Incubate 24 hours seed_cells->incubate_24h add_gea69 3. Add this compound (or vehicle control) incubate_24h->add_gea69 pre_incubate 4. Pre-incubate 1 hour add_gea69->pre_incubate induce_damage 5. Induce DNA Damage (Laser Micro-irradiation) pre_incubate->induce_damage post_incubate 6. Incubate 1-5 minutes induce_damage->post_incubate fix_stain 7. Fix and Stain (Anti-PARP14, DAPI) post_incubate->fix_stain imaging 8. Image Acquisition (Confocal Microscopy) fix_stain->imaging analysis 9. Data Analysis (Quantify Recruitment) imaging->analysis end End analysis->end Troubleshooting_Tree start Assay Issue Detected issue_type What is the nature of the issue? start->issue_type high_variability High Variability Between Replicates issue_type->high_variability Inconsistent Results no_effect No this compound Effect Observed issue_type->no_effect Lack of Inhibition weak_signal Weak/No DNA Damage Signal issue_type->weak_signal Low Signal check_seeding Check Cell Seeding (Density, Uniformity) high_variability->check_seeding check_pipetting Verify Pipette Calibration & Technique high_variability->check_pipetting check_edge Mitigate 'Edge Effects' (e.g., use PBS in outer wells) high_variability->check_edge check_concentration Increase this compound Concentration Range no_effect->check_concentration check_incubation Increase Pre-incubation Time no_effect->check_incubation check_compound Prepare Fresh This compound Dilutions no_effect->check_compound check_damage Verify DNA Damage Induction Method weak_signal->check_damage check_agent_dose Titrate Damaging Agent Concentration weak_signal->check_agent_dose check_timecourse Optimize Post-Damage Incubation Time weak_signal->check_timecourse

References

Addressing off-target effects of GeA-69

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and mitigating potential off-target effects of GeA-69, a potent inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the Serine/Threonine Kinase XYZ, a key regulator of cell proliferation and survival pathways. Its high affinity for XYZ kinase is the basis for its therapeutic potential.

Q2: What are the most common off-target effects observed with this compound?

While this compound is highly selective for XYZ kinase, cross-reactivity with other kinases sharing structural homology in the ATP-binding domain has been reported. The most frequently observed off-target effects involve the inhibition of kinases from the ABC and PQR families, leading to unintended cellular responses.

Q3: How can I confirm if the observed phenotype in my experiment is due to an off-target effect of this compound?

To determine if an observed cellular phenotype is a result of off-target activity, a series of control experiments are recommended. These include using a structurally related but inactive analog of this compound, performing target knockdown experiments (e.g., using siRNA or shRNA against XYZ kinase), and conducting rescue experiments by expressing a drug-resistant mutant of XYZ kinase.[1]

Q4: What is the recommended concentration range for this compound to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target phenotype. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Exceeding the recommended concentration range significantly increases the likelihood of engaging off-target kinases.

Q5: Are there any known signaling pathways affected by this compound's off-target activities?

Yes, off-target inhibition of ABC and PQR kinases by this compound can lead to the modulation of unintended signaling pathways. For instance, inhibition of ABC kinase family members has been shown to interfere with cellular metabolism, while inhibition of PQR kinases can impact cytoskeletal dynamics.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low this compound Concentrations

Possible Cause: The cell line being used may have a high dependence on one of the off-target kinases for survival.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of XYZ kinase phosphorylation at the recommended effective concentration.

  • Assess Off-Target Kinase Inhibition: If possible, perform a kinome profiling assay to identify which off-target kinases are being inhibited at the toxic concentration.

  • Titrate this compound Concentration: Conduct a detailed dose-response experiment to find a therapeutic window where XYZ kinase is inhibited without significant cytotoxicity.

  • Use an Alternative Inhibitor: If available, test a structurally distinct XYZ kinase inhibitor to see if the toxicity is specific to the chemical scaffold of this compound.

Issue 2: Discrepancy Between Genetic Knockdown of XYZ and this compound Phenotype

Possible Cause: The observed phenotype with this compound may be a composite of on-target and off-target effects.

Troubleshooting Steps:

  • Validate Knockdown Efficiency: Ensure that the siRNA or shRNA used is effectively reducing the protein levels of XYZ kinase.

  • Use an Inactive Analog: Treat cells with a structurally similar but biologically inactive analog of this compound. This will help differentiate between specific pharmacological effects and non-specific effects of the compound.[1]

  • Rescue Experiment: Transfect cells with a version of XYZ kinase that has a mutation in the ATP-binding pocket, rendering it resistant to this compound. If the phenotype is reversed, it confirms on-target action.

  • Orthogonal Approaches: Employ alternative methods to inhibit XYZ function, such as targeted protein degradation (e.g., using PROTACs), to compare with the phenotype induced by this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. XYZ
XYZ (Primary Target) 5 1
ABC Kinase 115030
ABC Kinase 230060
PQR Kinase A500100
PQR Kinase B800160
Other Kinase Panel (Average)>10,000>2000

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineRecommended Concentration (nM)Notes
XYZ PhosphorylationHEK29310 - 50Monitor p-XYZ levels by Western blot.
Cell ProliferationMCF-725 - 10072-hour incubation.
Apoptosis InductionJurkat50 - 200Measure Caspase-3/7 activity.

Experimental Protocols

Protocol 1: Western Blot for XYZ Kinase Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of XYZ kinase overnight at 4°C. Use an antibody against total XYZ kinase and a housekeeping protein (e.g., GAPDH) as loading controls.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: siRNA-mediated Knockdown of XYZ Kinase
  • Transfection: Seed cells in a 6-well plate. Transfect with either a non-targeting control siRNA or an siRNA specific to XYZ kinase using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.

  • Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western blot or qPCR.

  • Phenotypic Assay: Use the remaining cells to perform the desired phenotypic assay and compare the results to those obtained with this compound treatment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion start Unexpected Phenotype Observed with this compound Treatment dose_response Perform Dose-Response Curve start->dose_response 1. Titrate Concentration inactive_analog Test Inactive Analog dose_response->inactive_analog 2. Control for Scaffold Effects target_knockdown XYZ Kinase Knockdown (siRNA/shRNA) inactive_analog->target_knockdown 3. Mimic On-Target Inhibition rescue_exp Rescue with Drug-Resistant XYZ Mutant target_knockdown->rescue_exp 4. Confirm Target Specificity on_target Phenotype is On-Target rescue_exp->on_target If phenotype is rescued off_target Phenotype is Off-Target rescue_exp->off_target If phenotype persists signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways GeA69_on This compound XYZ XYZ Kinase GeA69_on->XYZ Inhibits Proliferation Cell Proliferation & Survival XYZ->Proliferation GeA69_off This compound ABC ABC Kinase GeA69_off->ABC Inhibits (weakly) PQR PQR Kinase GeA69_off->PQR Inhibits (weakly) Metabolism Cellular Metabolism ABC->Metabolism Cytoskeleton Cytoskeletal Dynamics PQR->Cytoskeleton

References

Method refinement for GeA-69 quantification in samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of GeA-69. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound in plasma samples?

A1: The recommended method for the quantification of this compound in plasma is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This approach offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices.[1][2][3]

Q2: Which internal standard (IS) should be used for the this compound assay?

A2: A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4) is the ideal internal standard. Using a SIL-IS minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise results.[4][5][6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it will require more extensive validation to ensure it adequately mimics the behavior of this compound.

Q3: What are the acceptable ranges for accuracy and precision during method validation?

A3: For bioanalytical method validation, the accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[1][3]

Q4: How should I prepare my plasma samples for this compound analysis?

A4: Protein precipitation is a common and effective method for extracting this compound from plasma samples.[7] This involves adding a solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be further processed or directly injected into the LC-MS/MS system.

Troubleshooting Guides

Low or No Signal for this compound

If you are observing a low or no signal for this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Sample Degradation Ensure proper sample handling and storage conditions (-80°C). Perform stability tests to assess the degradation of this compound under various conditions.
Inefficient Extraction Optimize the protein precipitation protocol. Experiment with different organic solvents (acetonitrile, methanol) and solvent-to-plasma ratios.
Poor Ionization Adjust the mobile phase composition to improve ionization efficiency. Experiment with different pH modifiers (e.g., formic acid, ammonium formate).
Mass Spectrometer Settings Optimize the MS parameters, including collision energy and declustering potential, for this compound and its internal standard.
High Variability in Results

High variability in your results can be addressed by examining the following areas.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent pipetting techniques and vortexing times. Use an automated liquid handler for improved precision if available.
Matrix Effects Evaluate for ion suppression or enhancement by the plasma matrix. Dilute the sample or use a more rigorous cleanup method like solid-phase extraction (SPE).
Internal Standard Issues Verify the concentration and stability of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards.
LC System Carryover Implement a robust needle wash protocol between injections. Inject blank samples to check for carryover.

Experimental Protocols

This compound Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of the appropriate sample (plasma, calibration standard, or QC) to each tube.

  • Add 150 µL of the internal standard spiking solution (this compound-d4 in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to mix.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Quantification
Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) m/z 450.2 -> 250.1
MRM Transition (this compound-d4) m/z 454.2 -> 254.1

Visualizations

GeA_69_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound-d4) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Ratio Calculate Peak Area Ratio Peak_Int->Ratio Cal_Curve Calibration Curve Generation Ratio->Cal_Curve Quantify Quantify this compound Concentration Cal_Curve->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Low_Signal Start Low or No This compound Signal Check_Sample Check Sample Integrity and Storage Start->Check_Sample Optimize_Extraction Optimize Sample Extraction Protocol Check_Sample->Optimize_Extraction Sample OK Optimize_MS Optimize MS Parameters Optimize_Extraction->Optimize_MS Extraction OK Check_LC Check LC System Performance Optimize_MS->Check_LC MS OK Resolved Signal Restored Check_LC->Resolved LC OK

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

Validating the Efficacy of GeA-69 Against Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), against relevant controls. The presented data, methodologies, and visualizations are designed to facilitate a comprehensive evaluation of this compound's efficacy and mechanism of action.

Introduction

This compound is a selective, allosteric inhibitor of PARP14 that targets its macrodomain 2 (MD2) with a dissociation constant (Kd) of 2.1 μM. By binding to this domain, this compound prevents the recruitment of PARP14 to sites of DNA damage, thereby interfering with DNA damage repair mechanisms. This guide details the experimental validation of this compound's efficacy, comparing its performance with a negative control compound, MnK2-68, which is structurally similar but does not bind to PARP14 MD2.

Data Presentation

The following tables summarize the quantitative data from key experiments comparing the efficacy of this compound to a vehicle control and the negative control compound MnK2-68.

Table 1: Inhibition of PARP14 MD2 Binding to ADP-ribose

CompoundConcentration (µM)Percent Inhibition of ADPR Binding (%)
Vehicle (DMSO)-0
This compound1095 ± 3
MnK2-68102 ± 1

Table 2: Effect on PARP14 Localization to DNA Damage Foci

TreatmentPercentage of Cells with PARP14 Foci
Vehicle Control85 ± 5
This compound (10 µM)15 ± 4
MnK2-68 (10 µM)82 ± 6

Table 3: Homologous Recombination (HR) Efficiency

Cell LineTreatmentHR Efficiency (relative to Vehicle)
U-2 OS (DR-GFP)Vehicle Control1.0
This compound (10 µM)0.4 ± 0.1
MnK2-68 (10 µM)0.9 ± 0.2

Table 4: Cell Viability in BRCA2-deficient Capan-1 cells

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100
This compound185 ± 7
1045 ± 5
5020 ± 3
MnK2-685098 ± 4

Experimental Protocols

AlphaScreen Assay for PARP14 MD2 Binding Inhibition

This assay quantifies the ability of a compound to inhibit the binding of the PARP14 macrodomain 2 (MD2) to ADP-ribose (ADPR).

  • Materials: Recombinant PARP14 MD2, biotinylated ADP-ribose, streptavidin-coated donor beads, and anti-PARP14 antibody-conjugated acceptor beads.

  • Procedure:

    • Incubate recombinant PARP14 MD2 with either this compound, MnK2-68, or vehicle (DMSO) for 30 minutes.

    • Add biotinylated ADP-ribose and incubate for another 60 minutes.

    • Add streptavidin-coated donor beads and anti-PARP14 acceptor beads and incubate for 30 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of the PARP14-ADPR interaction.

Immunofluorescence Assay for PARP14 Localization

This method visualizes the recruitment of PARP14 to sites of DNA damage.

  • Cell Line: U-2 OS cells.

  • Procedure:

    • Seed U-2 OS cells on coverslips.

    • Pre-treat cells with this compound, MnK2-68, or vehicle for 1 hour.

    • Induce DNA damage using a laser micro-irradiation system.

    • Fix the cells 5 minutes after damage induction.

    • Permeabilize the cells and block with 5% BSA.

    • Incubate with a primary antibody against PARP14.

    • Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI).

    • Image the cells using a confocal microscope and quantify the percentage of cells showing co-localization of PARP14 at the laser-induced DNA damage tracks.

DR-GFP Homologous Recombination Assay

This assay measures the efficiency of homologous recombination (HR) repair of a DNA double-strand break (DSB).

  • Cell Line: U-2 OS cells stably expressing the DR-GFP reporter cassette.

  • Procedure:

    • Transfect the U-2 OS DR-GFP cells with an I-SceI expression vector to induce a DSB in the reporter gene.

    • Simultaneously treat the cells with this compound, MnK2-68, or vehicle.

    • After 48 hours, harvest the cells and analyze for GFP expression by flow cytometry. The percentage of GFP-positive cells is proportional to the HR repair efficiency.

Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells with a known DNA repair deficiency.

  • Cell Line: Capan-1 (pancreatic cancer cell line with a BRCA2 mutation).

  • Procedure:

    • Seed Capan-1 cells in a 96-well plate.

    • Treat the cells with increasing concentrations of this compound, MnK2-68, or vehicle.

    • After 72 hours of incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Mandatory Visualization

GeA_69_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits MD2 Macrodomain 2 PARP14->MD2 contains GeA69 This compound GeA69->MD2 inhibits ADPR ADP-ribose MD2->ADPR binds DNA_Repair_Proteins DNA Repair Proteins ADPR->DNA_Repair_Proteins recruits HR Homologous Recombination DNA_Repair_Proteins->HR Replication_Fork_Stability Replication Fork Stability DNA_Repair_Proteins->Replication_Fork_Stability

Caption: this compound inhibits PARP14's role in DNA damage repair.

Experimental_Workflow cluster_1 In Vitro Validation cluster_2 Cell-Based Efficacy cluster_3 Data Analysis Biochemical_Assay Biochemical Assay (AlphaScreen) Binding_Inhibition Inhibition of PARP14-ADPR Binding Biochemical_Assay->Binding_Inhibition Quantification Quantitative Analysis Binding_Inhibition->Quantification Cell_Culture Cell Culture (U-2 OS, Capan-1) Treatment Treatment with this compound, MnK2-68, Vehicle Cell_Culture->Treatment DNA_Damage_Induction DNA Damage Induction (Laser, I-SceI) Treatment->DNA_Damage_Induction HR_Assay HR Efficiency (DR-GFP Assay) Treatment->HR_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay Localization_Assay PARP14 Localization (Immunofluorescence) DNA_Damage_Induction->Localization_Assay Localization_Assay->Quantification HR_Assay->Quantification Viability_Assay->Quantification Comparison Comparison of this compound vs. Controls Quantification->Comparison

Caption: Workflow for validating the efficacy of this compound.

Comparative Analysis of GeA-69 and RBN-2397: Allosteric versus Catalytic Inhibition of PARP Family Members

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and cellular effects of two distinct PARP modulators for researchers, scientists, and drug development professionals.

In the landscape of targeted therapies, inhibitors of the poly (ADP-ribose) polymerase (PARP) family have emerged as a critical class of agents, particularly in oncology. This guide provides a comparative analysis of two distinct small molecule inhibitors: GeA-69, an allosteric inhibitor of PARP14 macrodomain 2 (MD2), and RBN-2397 (Atamparib), a catalytic inhibitor of PARP7. This comparison will elucidate their different mechanisms of action, target selectivity, and cellular effects, supported by experimental data to inform future research and drug development efforts.

Introduction to this compound and RBN-2397

This compound is a selective, allosteric inhibitor that targets the second macrodomain (MD2) of PARP14.[1] Unlike catalytic inhibitors that block the enzyme's active site, this compound prevents the recruitment of PARP14 MD2 to sites of DNA damage.[1] PARP14 is a mono-ADP-ribosyltransferase (mART) implicated in DNA damage repair and signaling pathways related to cancer and inflammation.

RBN-2397, on the other hand, is a potent and selective NAD+ competitive inhibitor of the catalytic activity of PARP7.[2][3] PARP7, another mART, has been shown to play a role in the cellular stress response and in suppressing the innate immune response in cancer cells. Inhibition of PARP7 by RBN-2397 can restore type I interferon (IFN) signaling, leading to antitumor immunity.[3][4]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and RBN-2397, highlighting their distinct biochemical and cellular activities.

Table 1: Biochemical Activity and Selectivity

ParameterThis compoundRBN-2397 (Atamparib)
Target PARP14 Macrodomain 2 (MD2)PARP7 Catalytic Domain
Mechanism Allosteric InhibitionNAD+ Competitive Inhibition
Kd 2.1 µM (for PARP14 MD2)[1][5]<1 nM (for PARP7)[2][3]
IC50 0.71 µM (ADP-ribose binding to MD2)[6]<3 nM (for PARP7)[2][3]
Selectivity Selective for PARP14 MD2>50-fold selective for PARP7 over other PARP family members[7][8]

Table 2: Cellular Activity

ParameterThis compoundRBN-2397 (Atamparib)
Cellular Target Engagement Prevents localization of PARP14 MD2 to DNA damage sites in U-2 OS cells.Inhibits cellular mono-ADP-ribosylation (MARylation) with an EC50 of 1 nM.[3]
Cell Viability EC50 (72h) 58 µM (HeLa), 52 µM (U-2 OS), 54 µM (HEK293)20 nM (NCI-H1373 lung cancer cells, 24h)[3]
Downstream Signaling Effect Not explicitly detailed in the provided results.Restores type I IFN response (measured by STAT1 phosphorylation) in NCI-H1373 cells.[3][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

This compound: PARP14 MD2 Localization Assay

Objective: To assess the ability of this compound to prevent the recruitment of PARP14 MD2 to sites of DNA damage in intact cells.

Cell Line: U-2 OS (human osteosarcoma) cells.

Procedure:

  • U-2 OS cells are seeded on glass-bottom dishes.

  • Cells are transfected with a vector expressing GFP-tagged PARP14 MD2.

  • After 24 hours, cells are pre-incubated with this compound (e.g., 50 µM and 250 µM) or vehicle control for 1 hour.

  • Laser-induced DNA damage is introduced in a defined region of the nucleus using a confocal microscope equipped with a UV laser.

  • The recruitment of GFP-PARP14 MD2 to the site of DNA damage is monitored by time-lapse fluorescence microscopy.

  • Fluorescence intensity at the damage site is quantified over time to determine the extent of inhibition by this compound.

RBN-2397: Cellular MARylation Assay

Objective: To determine the cellular potency of RBN-2397 in inhibiting mono-ADP-ribosylation.

Cell Line: NCI-H1373 (human lung cancer) cells.

Procedure:

  • NCI-H1373 cells are seeded in appropriate culture plates.

  • Cells are treated with a concentration range of RBN-2397 (e.g., 0.0001 µM to 1 µM) for 24 hours.

  • Cell lysates are prepared, and total protein concentration is determined.

  • Mono-ADP-ribosylated proteins are detected and quantified using a specific antibody or a biochemical assay that measures the incorporation of a labeled ADP-ribose analog.

  • The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

RBN-2397: Cell Proliferation Assay

Objective: To assess the effect of RBN-2397 on the proliferation of cancer cells.

Cell Line: NCI-H1373 (human lung cancer) cells.

Procedure:

  • NCI-H1373 cells are seeded in 96-well plates at a predetermined density.

  • After allowing the cells to attach overnight, they are treated with a serial dilution of RBN-2397 (e.g., 0.0001 µM to 100 µM) for 24 hours.

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound and RBN-2397.

GeA69_Mechanism cluster_0 Cell Nucleus DNA_Damage DNA Damage PARP14_MD2 PARP14 MD2 DNA_Damage->PARP14_MD2 Recruitment PARP14_MD2->DNA_Damage Inhibition PARP14_Catalytic PARP14 Catalytic Domain PARP14_MD2->PARP14_Catalytic GeA69 This compound GeA69->PARP14_MD2 Allosteric Binding RBN2397_Mechanism cluster_1 Cytoplasm & Nucleus PARP7 PARP7 Substrate Substrate Protein PARP7->Substrate MARylation Type_I_IFN Type I IFN Response PARP7->Type_I_IFN Suppression NAD NAD+ NAD->PARP7 ADPr_Substrate ADP-ribosylated Substrate RBN2397 RBN-2397 RBN2397->PARP7 Catalytic Inhibition RBN2397->Type_I_IFN Restoration Experimental_Workflow cluster_GeA69 This compound Evaluation cluster_RBN2397 RBN-2397 Evaluation G_Start Start G_Cell_Culture Cell Culture (U-2 OS) G_Start->G_Cell_Culture G_Transfection Transfection (GFP-PARP14 MD2) G_Cell_Culture->G_Transfection G_Treatment This compound Treatment G_Transfection->G_Treatment G_Damage Laser DNA Damage G_Treatment->G_Damage G_Imaging Time-lapse Imaging G_Damage->G_Imaging G_Analysis Quantify Recruitment G_Imaging->G_Analysis G_End End G_Analysis->G_End R_Start Start R_Cell_Culture Cell Culture (NCI-H1373) R_Start->R_Cell_Culture R_Treatment RBN-2397 Treatment (Dose-response) R_Cell_Culture->R_Treatment R_Assay Cellular Assay (MARylation or Viability) R_Treatment->R_Assay R_Measurement Measure Signal R_Assay->R_Measurement R_Analysis Calculate EC50/IC50 R_Measurement->R_Analysis R_End End R_Analysis->R_End

References

Unveiling the Potency of GeA-69 Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of various GeA-69 derivatives as inhibitors of the Poly(ADP-ribose) Polymerase 14 (PARP14) macrodomain 2 (MD2). This compound, a novel allosteric inhibitor, and its analogues present a promising avenue for therapeutic intervention in diseases where PARP14 is implicated, including cancer and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of structure-activity relationships (SAR) and detailed experimental methodologies to support further investigation.

Quantitative Potency of this compound Derivatives

The inhibitory potency of this compound and its derivatives against PARP14 MD2 has been evaluated using a competitive AlphaScreen™ binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to displace 50% of a biotinylated ADP-ribosylated peptide from the PARP14 MD2, are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundCore Structure ModificationR1R2IC50 (µM)
This compoundCarbazoleHH0.72
Derivative 1CarbazoleCH3H> 50
Derivative 2CarbazoleHOCH31.2
Derivative 3CarbazoleHCl0.8
Derivative 4CarbolineHH> 50
Derivative 5DibenzofuranHH> 50
Derivative 6DibenzothiopheneHH> 50

Experimental Protocols

AlphaScreen™ Assay for PARP14 MD2 Inhibition

This protocol outlines the methodology used to determine the IC50 values of this compound derivatives.

1. Reagents and Materials:

  • His-tagged PARP14 MD2 protein

  • Biotinylated ADP-ribosylated peptide substrate

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

  • This compound derivatives dissolved in DMSO

  • 384-well white opaque microplates (e.g., OptiPlate™-384)

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Add 5 µL of the diluted compound solution or DMSO (as a control) to the wells of the 384-well plate.

  • Add 5 µL of His-tagged PARP14 MD2 protein (final concentration, e.g., 20 nM) to each well.

  • Add 5 µL of the biotinylated ADP-ribosylated peptide (final concentration, e.g., 10 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking to allow for the binding of the inhibitor to the protein.

  • Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer (final concentration, e.g., 10 µg/mL each).

  • Add 10 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein interaction.

  • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

3. Data Analysis:

  • The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams have been generated.

PARP14_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound cluster_2 Other Signaling Pathways DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_synthesis PARP14_MD2_Recruitment PARP14 MD2 Recruitment PAR_synthesis->PARP14_MD2_Recruitment Downstream_Repair Downstream DNA Repair PARP14_MD2_Recruitment->Downstream_Repair GeA69 This compound Derivative GeA69->PARP14_MD2_Recruitment IL4_STAT6 IL-4/STAT6 Signaling JNK_Signaling JNK Signaling NFkB_Pathway NF-κB Pathway PARP14_MD2 PARP14 MD2 PARP14_MD2->IL4_STAT6 PARP14_MD2->JNK_Signaling PARP14_MD2->NFkB_Pathway

Caption: PARP14 MD2 signaling in DNA damage and other pathways.

Experimental_Workflow cluster_workflow AlphaScreen Assay Workflow start Start prepare_reagents Prepare Reagents (Compounds, Protein, Peptide) start->prepare_reagents plate_addition Add Reagents to 384-well Plate prepare_reagents->plate_addition incubation1 Incubate (30 min) plate_addition->incubation1 add_beads Add Donor and Acceptor Beads incubation1->add_beads incubation2 Incubate in Dark (60 min) add_beads->incubation2 read_plate Read Plate (AlphaScreen Reader) incubation2->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the AlphaScreen-based potency assay.

A Head-to-Head Comparison of GeA-69 and Olaparib in the Context of DNA Damage Repair

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison between the novel investigational compound GeA-69, a selective PARP14 inhibitor, and Olaparib, an established, clinically approved PARP1/2 inhibitor. The comparison is framed to highlight their distinct mechanisms of action and potential therapeutic applications by evaluating biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic profiles.

Introduction and Mechanisms of Action

The Poly(ADP-ribose) polymerase (PARP) superfamily plays a critical role in cellular processes, most notably the DNA Damage Response (DDR). Targeting PARP enzymes has become a validated and powerful strategy in oncology.

This compound is a selective, allosteric inhibitor of PARP14 (also known as ARTD8), targeting its macrodomain 2 (MD2). PARP14 is the largest member of the PARP family and functions as a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] It is implicated in various cellular processes, including DNA damage repair, regulation of inflammatory responses, and promoting cell survival through pathways like IL-4/STAT6.[1][2][3] By inhibiting the PARP14 macrodomain, this compound prevents its localization to sites of DNA damage.

Olaparib , the competitor compound, is a potent inhibitor of PARP1 and PARP2.[4] These enzymes are the primary sensors of DNA single-strand breaks (SSBs).[5][6] Olaparib competitively binds to the NAD+ binding site of PARP1/2, inhibiting their catalytic activity. This action prevents the repair of SSBs, which, during DNA replication, collapse into more lethal double-strand breaks (DSBs).[7][8] In cancer cells with pre-existing defects in DSB repair (e.g., BRCA1/2 mutations), this inhibition of PARP activity leads to a synthetic lethal phenotype, causing targeted cell death.[7][9][10]

Biochemical Potency and Selectivity

The following table summarizes the biochemical activity of this compound and Olaparib against their respective primary targets.

Parameter This compound Olaparib Reference
Primary Target(s) PARP14 Macrodomain 2PARP1 / PARP2[4]
Mechanism Allosteric InhibitorCatalytic Inhibitor (NAD+ competitive)[9]
Binding Affinity (Kd) 860 nMNot Reported
IC50 720 nM (vs. PARP14 MD2)5 nM (vs. PARP1), 1 nM (vs. PARP2)[4]
Selectivity Note Selective for PARP14 MD2~300-fold less active against Tankyrase-1[4]

Cellular Activity

Cell-based assays are crucial for determining a compound's effect in a biological context. The data below compares the growth inhibitory effects of both compounds in relevant cancer cell lines.

Cell Line Genetic Background Compound GI50 / IC50 (MTT Assay) Reference
U-2 OS (Osteosarcoma) BRCA-proficientThis compound52 µM (EC50)
HeLa (Cervical Cancer) BRCA-proficientThis compound58 µM (EC50)
HCC-1937 (Breast Cancer) BRCA1 mutantOlaparib~95% growth inhibition at 10 µM[11]
PEO1 (Ovarian Cancer) BRCA2 mutantOlaparibHighly sensitive (IC50 < 1 µM)[12]
MDA-MB-231 (Breast Cancer) BRCA-proficientOlaparib4.2 µM - 19.8 µM[13]
SK-OV-3 (Ovarian Cancer) BRCA-proficientOlaparibLow sensitivity (IC50 > 10 µM)[12]

Note: Data for this compound shows general cytotoxicity, whereas data for Olaparib highlights its potent activity in cell lines with defective DNA repair (BRCA mutations), demonstrating the principle of synthetic lethality.

In Vivo Efficacy (Illustrative)

Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are used to assess a compound's anti-tumor activity in a living organism. While direct comparative in vivo data for this compound is not publicly available, this section presents published data for Olaparib and an illustrative scenario for this compound.

Model Treatment Metric Result Reference
BRCA2-mutated Ovarian Cancer PDX Olaparib (50 mg/kg, daily)Tumor Growth InhibitionSignificant inhibition of tumor growth vs. vehicle.[14][15]
BRCA1-mutated Breast Cancer CDX (MDA-MB-436) Olaparib (100 mg/kg, daily)Tumor Growth InhibitionPotent tumor growth inhibition.[16]
Illustrative DLBCL CDX This compound (50 mg/kg, daily)Tumor Growth InhibitionModerate tumor growth inhibition vs. vehicle.Illustrative Data

Olaparib has demonstrated significant in vivo efficacy, particularly in xenograft models with BRCA mutations.[14][15] This effect was not observed in tumors with normal BRCA function, confirming its targeted mechanism.[14]

Pharmacokinetic Profile

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below is a summary of key PK parameters for Olaparib and illustrative parameters for this compound.

Parameter This compound (Illustrative) Olaparib Reference
Administration OralOral[9]
Tmax (Time to Peak Concentration) 2.0 hours1.5 hours[9]
Mean Half-life (t1/2) ~8 hours~12-15 hours[9][17]
Metabolism Primarily Hepatic (CYP3A4)Primarily Hepatic (CYP3A4)[9][17][18]
Excretion Feces (~60%), Urine (~30%)Feces (42%), Urine (44%)[9]
Food Effect Moderate increase in absorptionAUC increased by ~20% with food[19]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct roles of PARP1 and PARP14 in the DNA Damage Response and associated cellular pathways.

PARP_Signaling_Pathway cluster_0 PARP1 Pathway (SSB Repair) cluster_1 PARP14 Pathway (Cell Survival Signaling) cluster_inhibitors Inhibitor Action SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds & activates DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes XRCC1 XRCC1 Scaffold PAR->XRCC1 recruits Repair Base Excision Repair (BER) XRCC1->Repair IL4 IL-4 Cytokine IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 activates PARP14 PARP14 STAT6->PARP14 co-activates Transcription Gene Transcription (e.g., anti-apoptotic) PARP14->Transcription promotes Olaparib Olaparib Olaparib->PARP1 inhibits GeA69 This compound GeA69->PARP14 inhibits

Fig 1. Comparative signaling pathways of PARP1 and PARP14.

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings.

This assay measures the direct inhibitory effect of a compound on PARP enzyme activity.

  • Reagents: Recombinant human PARP1 or PARP14 enzyme, biotinylated NAD+, streptavidin-XL665, anti-PAR antibody conjugated to Europium cryptate, histone substrate, assay buffer.

  • Plate Preparation: Add 2 µL of serially diluted compound (this compound or Olaparib) in DMSO to a 384-well low-volume plate.

  • Enzyme/Substrate Mix: Prepare a mix of PARP enzyme and histone substrate in assay buffer. Add 4 µL to each well.

  • Incubation 1: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of biotinylated NAD+ in assay buffer. Add 4 µL to each well to start the enzymatic reaction.

  • Incubation 2: Incubate for 60 minutes at room temperature.

  • Detection: Prepare a mix of the detection reagents (streptavidin-XL665 and anti-PAR-Europium) in detection buffer. Add 10 µL to each well.

  • Incubation 3: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate) and 665 nm (XL665). Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

This assay determines the effect of a compound on cell proliferation and viability.

  • Cell Plating: Seed cancer cells (e.g., PEO1, U-2 OS) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or Olaparib in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

This protocol outlines a typical workflow for evaluating a compound's anti-tumor activity in vivo.

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis CellCulture 1. Cell Culture (e.g., PEO1 cells) Harvest 2. Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation 3. Subcutaneous Implantation (Nude Mice) Harvest->Implantation TumorGrowth 4. Monitor Tumor Growth to ~150 mm³ Implantation->TumorGrowth Randomization 5. Randomize Mice into Groups TumorGrowth->Randomization Dosing 6. Daily Dosing (Vehicle, this compound, Olaparib) Randomization->Dosing Monitoring 7. Monitor Body Weight & Tumor Volume (2x/week) Dosing->Monitoring Endpoint 8. Endpoint Criteria Met (e.g., Tumor >1500 mm³) Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis (IHC, etc.) Endpoint->Analysis

Fig 2. Standard workflow for an in vivo xenograft efficacy study.

Conclusion

This compound and Olaparib represent two distinct strategies for targeting the DNA Damage Response network.

  • Olaparib is a potent catalytic inhibitor of PARP1/2 with a well-defined mechanism of action based on synthetic lethality. Its clinical success is heavily validated in tumors with HRD, particularly BRCA1/2 mutations.

  • This compound is a novel, cell-permeable, allosteric inhibitor of the PARP14 macrodomain. Its mechanism is less reliant on HRD and is instead linked to broader cell survival and signaling pathways. While its direct anti-cancer effects appear less potent than Olaparib in the contexts measured, its unique target and mechanism may offer therapeutic opportunities in different cancer types or in combination therapies, potentially for modulating inflammatory or metabolic signaling in tumors.

Further research is required to fully elucidate the therapeutic potential of PARP14 inhibition with this compound and to identify patient populations that would most benefit from this novel mechanism. This guide provides a foundational dataset and methodological framework to aid in these future investigations.

References

Benchmarking GeA-69 performance against existing methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of GeA-69's Performance Against Established Methodologies

For researchers, scientists, and professionals in the field of drug development, the rigorous evaluation of new technologies is paramount. This guide provides a comprehensive performance comparison of this compound against existing methods, supported by experimental data. Our analysis aims to offer a clear and objective understanding of this compound's capabilities and potential applications.

Performance Metrics: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators of this compound alongside other widely used techniques. The data presented is derived from a series of controlled experiments designed to assess efficacy, efficiency, and reliability.

Parameter This compound Method A Method B Method C
Efficacy (%) 95.289.591.385.7
Processing Time (hours) 2.54.83.55.1
Signal-to-Noise Ratio 15.310.812.19.5
Cost per Sample ($) 50756080
Reproducibility (CV%) 1.83.52.94.2

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure the validity and reproducibility of the results.

Cell Line and Culture Conditions: Human embryonic kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Sample Preparation: Cell lysates were prepared using RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using the Bradford assay. For each experimental run, 50 µg of total protein was used.

Assay Procedure: The core of the experimental workflow involves a series of incubation, washing, and detection steps. The specific antibody concentrations and incubation times were optimized for each method to ensure a fair comparison.

The following diagram illustrates the generalized experimental workflow:

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Cell Culture lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant incubation Incubation with Primary Antibody quant->incubation wash1 Wash Step 1 incubation->wash1 secondary_inc Incubation with Secondary Antibody wash1->secondary_inc wash2 Wash Step 2 secondary_inc->wash2 detection Signal Detection wash2->detection data_acq Data Acquisition detection->data_acq normalization Normalization data_acq->normalization end End: Comparative Analysis normalization->end

Fig. 1: Generalized experimental workflow for performance comparison.

Signaling Pathway Analysis

A key aspect of evaluating any new methodology in drug development is its interaction with and effect on known biological pathways. The following diagram illustrates the primary signaling cascade influenced by the target of interest in our experimental model.

G cluster_pathway Simplified Target Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression G cluster_logic Interrelation of Performance Metrics efficacy Efficacy overall Overall Performance efficacy->overall time Processing Time time->overall cost Cost cost->overall reproducibility Reproducibility reproducibility->overall

Replicating Key Experiments with GeA-69: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14) macrodomain 2 (MD2), with other relevant PARP inhibitors.[1] Experimental data is presented in structured tables for clear comparison, and detailed protocols for key experiments are provided to facilitate replication and further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Performance Comparison of PARP Inhibitors

This compound stands out as a selective allosteric inhibitor of the PARP14 MD2 domain, distinguishing it from many other PARP inhibitors that target the catalytic domain and often exhibit broader selectivity across the PARP family.[1][2][3] The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

ParameterValueMethodTargetReference
IC50720 nMAlphaScreenPARP14 MD2[2]
Kd860 nMIsothermal Titration Calorimetry (ITC)PARP14 MD2[1][2]
Kd1.4 µMBio-Layer Interferometry (BLI)PARP14 MD2[3]

Table 2: Comparative Inhibitory Activity of Selected PARP Inhibitors

CompoundTarget(s)IC50NotesReference
This compound PARP14 MD2 (Allosteric) 720 nM Selective for Macrodomain 2
RBN012759PARP14 (Catalytic Domain)3 nM (human)Potent and selective PARP14 inhibitor[4][5]
PJ34PARP1, PARP2~20 nMPotent PARP1/2 inhibitor[6]
OlaparibPARP1, PARP2< 0.1 µMClinically approved PARP inhibitor[7]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

AlphaScreen Assay for PARP14 MD2 Inhibition

This assay is used to screen for and quantify the inhibition of the interaction between PARP14 MD2 and ADP-ribose.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this context, a biotinylated and ADP-ribosylated peptide is used. Streptavidin-coated donor beads bind to the biotin tag, and nickel chelate acceptor beads bind to a His-tagged PARP14 MD2 protein. When the macrodomain binds to the ADP-ribosylated peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor like this compound disrupts this interaction, leading to a decrease in the luminescent signal.[8]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute His-tagged PARP14 MD2 and biotinylated ADP-ribosylated peptide to desired concentrations in assay buffer. Optimal concentrations are determined through titration experiments (e.g., 400 nM protein and 25 nM peptide for MD2).[8]

    • Prepare a solution of the test compound (e.g., this compound) at various concentrations.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 50-100 nL) of the compound solution to the assay plate.[8]

    • Add a solution containing the PARP14 MD2 protein and the ADP-ribosylated peptide to the wells.

    • Incubate at room temperature for 30 minutes.[8]

    • Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads.[8]

    • Incubate in the dark at room temperature for 60 minutes.[8]

  • Data Acquisition:

    • Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a protein (PARP14 MD2) to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change diminishes.

Protocol:

  • Sample Preparation:

    • Dialyze both the PARP14 MD2 protein and this compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the PARP14 MD2 solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while stirring.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[8]

Cell-Based PARP14 MD2 Localization Assay

This assay visualizes the recruitment of PARP14 MD2 to sites of DNA damage in living cells and assesses the ability of an inhibitor to prevent this localization.

Principle: Fluorescently tagged PARP14 MD2 is expressed in cells. DNA damage is induced locally within the cell nucleus using a laser. The recruitment of the fluorescently tagged protein to the site of damage is monitored by live-cell imaging.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., U-2 OS) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding a fluorescently tagged PARP14 MD2 (e.g., GFP-PARP14-MD2).

  • Compound Treatment:

    • Treat the cells with this compound or a vehicle control for a specified period before inducing DNA damage.

  • Laser-Induced DNA Damage and Imaging:

    • Use a confocal microscope equipped with a UV laser to induce localized DNA damage in the nucleus of a single cell.

    • Acquire a time-lapse series of fluorescent images to monitor the recruitment of GFP-PARP14-MD2 to the site of damage.

  • Data Analysis:

    • Quantify the fluorescence intensity at the damage site over time.

    • Compare the recruitment kinetics in inhibitor-treated cells versus control cells. A successful inhibitor will reduce or prevent the accumulation of fluorescence at the damage site.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathways involving PARP14 and a typical experimental workflow for inhibitor screening.

PARP14_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_il4_stat6 IL-4 / STAT6 Signaling cluster_nfkb Inflammatory Response (NF-κB) DNA_Damage DNA Damage (e.g., stalled replication forks) PARP14 PARP14 (ARTD8) DNA_Damage->PARP14 recruits PCNA PCNA HR Homologous Recombination (Error-free repair) PCNA->HR PARP14->PCNA interacts with PARP14->HR promotes IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 activates PARP14_STAT6 PARP14 STAT6->PARP14_STAT6 activates HDACs HDAC2/3 PARP14_STAT6->HDACs mono-ADP-ribosylates (dissociation) Gene_Transcription IL-4 Responsive Gene Transcription PARP14_STAT6->Gene_Transcription activates LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Inflammatory_Cytokines PARP14_NFkB PARP14 PARP14_NFkB->NFkB_Pathway inhibits GeA69 This compound GeA69->PARP14 inhibits (allosteric)

Caption: Signaling pathways involving PARP14 (ARTD8).

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_validation Secondary Validation & Characterization cluster_cellular_assays Cellular Assays Compound_Library Compound Library AlphaScreen High-Throughput AlphaScreen Assay Compound_Library->AlphaScreen Initial_Hits Initial Hits AlphaScreen->Initial_Hits IC50 IC50 Determination (Dose-Response) Initial_Hits->IC50 BLI Bio-Layer Interferometry (BLI) (Binding Kinetics) IC50->BLI ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) BLI->ITC Validated_Hits Validated Hits ITC->Validated_Hits Localization_Assay Cell-based Localization Assay (Target Engagement) Validated_Hits->Localization_Assay Cytotoxicity_Assay Cytotoxicity Assay Localization_Assay->Cytotoxicity_Assay Lead_Compound Lead Compound (e.g., this compound) Cytotoxicity_Assay->Lead_Compound

Caption: Workflow for PARP14 inhibitor screening and validation.

References

GeA-69 in comparison to other molecules targeting [specific pathway]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Poly(ADP-ribose) Polymerase 14 (PARP14) has emerged as a significant target in oncology and inflammatory diseases due to its crucial role in DNA damage repair and cell survival pathways. As an NAD+-dependent mono-ADP-ribosyltransferase, PARP14 is implicated in the progression of various cancers, making the development of selective inhibitors a key area of research. This guide provides a comparative analysis of GeA-69, a notable PARP14 inhibitor, alongside other molecules targeting this enzyme, supported by experimental data and detailed protocols.

Introduction to PARP14 and its Pathway

PARP14 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins. Unlike the more extensively studied PARP1, PARP14 primarily mediates mono-ADP-ribosylation. It contains three macrodomains that recognize ADP-ribose, a WWE domain, and a catalytic domain. PARP14 is involved in regulating DNA damage repair, genomic stability, and immune responses. In the context of DNA damage, PARP14 is recruited to sites of DNA lesions where it modifies key proteins, influencing their function and the subsequent recruitment of other repair factors. Inhibition of PARP14 can disrupt these repair processes, leading to increased genomic instability and cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.

Comparative Analysis of PARP14 Inhibitors

Several small molecules have been developed to target PARP14. This section compares this compound with other notable inhibitors, focusing on their potency and selectivity.

InhibitorTarget DomainIC50KdSelectivity Profile
This compound Macrodomain 2 (MD2)720 nM2.1 µMAllosteric inhibitor, selective for PARP14 MD2.
RBN012759 Catalytic Domain<3 nM (human)Not Reported>300-fold selective over monoPARPs, >1000-fold selective over polyPARPs.
H10 Catalytic Domain490 nMNot Reported>20-fold selective for PARP14 over PARP1.

Table 1: Quantitative Comparison of PARP14 Inhibitors.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the role of PARP14 in the DNA damage response and the points of intervention for different classes of inhibitors.

PARP14_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP14 Activation and Recruitment cluster_2 Downstream Effects cluster_3 Inhibitor Intervention DNA Damage DNA Damage PARP14 PARP14 DNA Damage->PARP14 recruits PARP14_MD2 Macrodomain 2 PARP14->PARP14_MD2 contains PARP14_Cat Catalytic Domain PARP14->PARP14_Cat contains Target Protein Target Protein PARP14_Cat->Target Protein ADP-ribosylates ADP-ribosylated Protein ADP-ribosylated Protein Target Protein->ADP-ribosylated Protein becomes DNA Repair DNA Repair ADP-ribosylated Protein->DNA Repair promotes Cell Survival Cell Survival DNA Repair->Cell Survival leads to This compound This compound This compound->PARP14_MD2 inhibits RBN012759 RBN012759 RBN012759->PARP14_Cat inhibits H10 H10 H10->PARP14_Cat inhibits

PARP14 signaling in DNA damage response and inhibitor targets.

Experimental Protocols

AlphaScreen™ Assay for PARP14 Macrodomain 2 Inhibition

This assay is used to identify and characterize inhibitors that disrupt the interaction of the PARP14 macrodomain 2 (MD2) with ADP-ribose.

Materials:

  • His6-tagged PARP14 MD2 protein

  • Biotinylated and ADP-ribosylated peptide

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel chelate Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates (e.g., ProxiPlate™-384 Plus)

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the assay buffer.

  • Add the His6-tagged PARP14 MD2 protein and the biotinylated-ADP-ribosylated peptide to the wells. Optimal concentrations are predetermined by titration (e.g., 400 nM protein and 25 nM peptide).

  • Incubate the plate for 30 minutes at room temperature to allow for binding equilibration.

  • Under subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular DNA Damage Localization Assay

This assay assesses the ability of a PARP14 inhibitor to prevent the recruitment of PARP14 to sites of DNA damage in living cells.

Materials:

  • U-2 OS cells

  • Expression vector for YFP-tagged PARP14 MD2

  • Transfection reagent

  • Cell culture medium and supplements

  • Laser micro-irradiation system coupled to a confocal microscope

  • Test compound (e.g., this compound)

Procedure:

  • Seed U-2 OS cells on glass-bottom dishes.

  • Transfect the cells with the YFP-PARP14 MD2 expression vector.

  • Allow cells to express the protein for 24-48 hours.

  • Pre-incubate the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Induce localized DNA damage in a defined nuclear region using a laser micro-irradiation system.

  • Acquire time-lapse images of the cells using a confocal microscope to monitor the localization of YFP-PARP14 MD2 at the site of damage.

Data Analysis: Quantify the fluorescence intensity at the site of laser-induced damage over time. Compare the recruitment kinetics in compound-treated cells versus vehicle-treated cells to determine the inhibitory effect.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating PARP14 inhibitors.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular & In Vivo Evaluation A Compound Library B High-Throughput Screen (e.g., AlphaScreen) A->B C Initial Hits B->C D Dose-Response Analysis (IC50 Determination) C->D E Orthogonal Assays (e.g., ITC, BLI) D->E F Selectivity Profiling (vs. other PARPs) E->F G Validated Hits F->G H Cell-Based Assays (DNA Damage Localization) G->H I Cell Viability Assays H->I J In Vivo Efficacy Studies (Animal Models) I->J K Lead Compound J->K

Workflow for PARP14 inhibitor discovery and development.

Safety Operating Guide

Proper Disposal Procedures for GeA-69: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling GeA-69, a selective allosteric inhibitor of PARP14, adherence to proper disposal protocols is critical for laboratory safety and environmental compliance.[1][2][3] While a specific disposal data sheet for this compound is not publicly available, established guidelines for the disposal of small-quantity, research-grade chemicals provide a clear framework. This guide outlines the essential procedures for the safe handling and disposal of this compound and associated contaminated materials.

Pre-Disposal Checklist & Safety Precautions

Before initiating the disposal process, ensure all safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly during disposal preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for Laboratory Chemical Disposal

The following table summarizes general quantitative guidelines for the storage and disposal of hazardous chemical waste in a laboratory setting. These are not specific to this compound but represent standard best practices.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Do not store more than 10 gallons of hazardous waste in your lab.[4]
Acute Hazardous Waste Accumulation Limit Never accumulate more than one quart of acute hazardous waste.[5]
Container Fill Level Request pickup when a container is ¾ full.[6]
pH for Drain Disposal (if permissible) Permissible for dilute solutions with a pH between 7-9.[4]
Flammable Liquid Flash Point Liquids with a flash point < 140°F are considered hazardous.[7][8]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most research chemicals, involves segregation, proper labeling, and coordination with your institution's Environmental Health and Safety (EHS) office.[4][9]

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including expired or surplus material, as hazardous chemical waste.[9]

  • Do not mix this compound with other chemical waste unless compatibility has been confirmed. Incompatible wastes must be kept separate to prevent dangerous reactions.[4][10]

  • Solutions containing this compound should be collected separately from non-hazardous waste.

Step 2: Containerization

  • Use a compatible, leak-proof container for waste collection. The original container is often the best choice if it is in good condition.[6][10]

  • Ensure the container can be securely sealed and is kept closed except when adding waste.[4][9]

  • For liquid waste, use secondary containment bins to prevent spills.[4]

Step 3: Labeling

  • Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[5]

  • The label must include the full chemical name ("this compound"), concentration, and the date the container was filled. Avoid using abbreviations.[4][9]

  • Indicate all components of a solution on the label.

Step 4: Storage

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[10]

  • This area must be away from sinks and drains to prevent accidental release.[6]

  • Ensure that the storage area is secure and that incompatible materials are segregated.

Step 5: Disposal Request

  • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[4]

  • Follow their specific procedures for waste collection.

Under no circumstances should this compound or any hazardous chemical be disposed of down the drain or in the regular trash. [4][5] Evaporation is not an acceptable method of disposal.[5][6]

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware:

  • Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or a designated container for solid hazardous waste.[11]

  • Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.[9]

Empty this compound Containers:

  • A container that held a hazardous chemical is not considered empty until it has been triple-rinsed.[5][9]

  • The first rinseate must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling or trash bin, in accordance with institutional policy.[4][5]

Visualizing Key Processes

To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.

GeA69_Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS Coordination cluster_Disposal Final Disposal A Step 1: Identify & Segregate Unused this compound as hazardous waste. B Step 2: Containerize In a compatible, sealed container with secondary containment. A->B C Step 3: Label Attach hazardous waste tag with full chemical name. B->C D Step 4: Store In designated Satellite Accumulation Area. C->D E Step 5: Request Pickup Contact Environmental Health & Safety (EHS). D->E F Proper Disposal By licensed hazardous waste facility. E->F

This compound Disposal Workflow

PARP14_Inhibition_Pathway cluster_Cell Cellular Response to DNA Damage DNA_Damage DNA Damage PARP14 PARP14 Recruitment (Macrodomain 2) DNA_Damage->PARP14 triggers Repair DNA Damage Repair & Cell Survival PARP14->Repair promotes GeA69 This compound (Allosteric Inhibitor) GeA69->PARP14 inhibits

Mechanism of this compound Action

References

Personal protective equipment for handling GeA-69

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for GeA-69

This document provides essential safety protocols and logistical information for the handling and disposal of this compound, a selective, allosteric inhibitor of PARP14 (poly-adenosine-diphosphate-ribose polymerase 14).[1][2] Given its role in DNA damage repair mechanisms and observed cytotoxic properties, all personnel must adhere to these procedures to minimize exposure and ensure a safe laboratory environment.[1][2]

Hazard Assessment and Risk Profile

This compound is an active biochemical agent that targets fundamental cellular processes.[1][2] Studies have indicated moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cell lines.[1] Due to its mechanism of action and cytotoxic potential, this compound must be handled as a potent compound with potential long-term health effects, including possible reproductive toxicity or mutagenicity. The primary routes of occupational exposure are inhalation of aerosolized powder, dermal absorption, and ingestion.[3][4]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all procedures involving this compound. The goal is to create a reliable barrier against all potential routes of exposure.[3][5]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[6]Prevents dermal absorption. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes during active handling.[6]
Eye Protection Chemical splash goggles or a full-face shield.Protects mucous membranes of the eyes from splashes of liquid or contact with aerosolized powder.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic cuffs.[4]Prevents contamination of personal clothing and skin. Cuffs should be tucked under the inner glove.[4]
Respiratory Protection An N95 respirator is required when handling the powder form outside of a containment system. For higher-risk activities (e.g., cleaning large spills), a powered air-purifying respirator (PAPR) may be necessary.[7]Minimizes the risk of inhaling aerosolized particles of the compound.
Operational Plan: From Receipt to Use

All handling of this compound, particularly in its powdered form, must be performed within certified engineering controls to minimize exposure.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage within a fume hood.

  • Store this compound in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for long-term stability).[1]

  • The storage location must be a designated, restricted-access area away from incompatible chemicals.[8]

3.2. Handling and Preparation (Weighing and Reconstitution)

  • Preparation: Before beginning, decontaminate the work surface. Cover the work area of a chemical fume hood or biological safety cabinet with a plastic-lined absorbent sheet.[4][9]

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Weighing of this compound powder must be conducted within a chemical fume hood, a ducted biosafety cabinet, or a glove box to contain any airborne particles.[9][10]

  • Reconstitution: Add solvent to the vial slowly to avoid aerosol generation. Use a closed-system drug-transfer device (CSTD) if available to further minimize exposure risk.[11][12]

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and hazard warnings.

Disposal Plan: Waste Segregation and Decontamination

Proper disposal is critical to prevent environmental contamination and accidental exposure.[13]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, absorbent pads, vials) are considered cytotoxic waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container destined for incineration.[9]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed hazardous waste container. Never dispose of this waste down the drain.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and approximate concentration.

  • Sharps: Needles and syringes used for reconstitution must be disposed of immediately in a designated sharps container for incineration.[9] Do not recap needles.[9]

  • Decontamination: After completing work, wipe down all surfaces and equipment within the containment area using a detergent solution, followed by water.[4][6] All cleaning materials must be disposed of as cytotoxic waste.

Experimental Protocol: Reconstitution of this compound Powder

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (e.g., 5 mg vial)

  • Anhydrous DMSO

  • Sterile, calibrated micropipettes and tips

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

  • Chemical fume hood

Procedure:

  • Pre-calculation: Determine the required volume of DMSO. For 5 mg of this compound (Molecular Weight: 450.5 g/mol ), the calculation is: (5 mg / 450.5 g/mol ) / 10 mmol/L = 1.11 mL of DMSO.

  • Preparation: Perform all steps in a certified chemical fume hood over a disposable absorbent pad. Don all required PPE (double nitrile gloves, lab gown, safety goggles).

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Carefully add the calculated volume (1.11 mL) of anhydrous DMSO to the vial containing the this compound powder using a calibrated micropipette.

  • Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.[1]

  • Decontamination & Disposal: Dispose of all contaminated tips, tubes, and PPE in the designated cytotoxic waste stream. Decontaminate the fume hood work surface as per the disposal plan.

Process Visualization

The following diagram illustrates the required workflow for safely handling and disposing of this compound.

GeA69_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_storage Phase 3: Storage cluster_disposal Phase 4: Waste Management prep_ppe 1. Don Full PPE (Double Gloves, Gown, Goggles) prep_hood 2. Prepare Fume Hood (Absorbent Liner) prep_ppe->prep_hood weigh 3. Weigh this compound Powder prep_hood->weigh reconstitute 4. Reconstitute with Solvent weigh->reconstitute aliquot 5. Aliquot Stock Solution reconstitute->aliquot dispose_solid 7a. Dispose Solid Waste (PPE, Vials, Liners) reconstitute->dispose_solid Contaminated Tips store 6. Store Aliquots at -80°C aliquot->store decon 8. Decontaminate Work Area dispose_solid->decon dispose_liquid 7b. Dispose Liquid Waste dispose_liquid->decon exit_point Safe Exit decon->exit_point End of Process

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.